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  • Product: N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride
  • CAS: 1116589-04-8

Core Science & Biosynthesis

Foundational

What is the CAS registry number for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride

An In-Depth Technical Guide to N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS Registry Number: 1116589-04-8). The document delves into the synthesis, analytical characterization, safety protocols, and the significant potential of this molecule in the landscape of modern drug discovery. The unique combination of a rigid cyclobutane scaffold and an electron-withdrawing trifluoroethyl group imparts desirable physicochemical and pharmacological properties, making it a valuable building block for medicinal chemists. This guide is intended to be a key resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction: The Strategic Combination of Cyclobutane and Trifluoroethyl Moieties

In the realm of medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is a paramount objective. The strategic incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride emerges as a compound of significant interest due to its hybrid structure, which marries the conformational rigidity of a cyclobutane ring with the metabolic stability and electron-withdrawing nature of a trifluoroethyl group.[1][3]

The cyclobutane moiety, a four-membered carbocycle, introduces a degree of three-dimensionality and conformational constraint that can be highly advantageous in drug design. By locking otherwise flexible linkers into a more defined orientation, the entropic penalty upon binding to a biological target can be minimized, potentially leading to enhanced binding affinity.[1] Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger cycloalkanes, offering a unique spatial arrangement of substituents.[4]

The trifluoroethyl group, on the other hand, is a well-established feature in modern pharmaceuticals for its ability to enhance metabolic stability. The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This "metabolic blocking" can significantly increase a drug's half-life and improve its overall pharmacokinetic profile. Additionally, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functionalities, influencing binding interactions and cell permeability.

This guide will provide a detailed examination of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, a molecule that synergistically combines these two valuable structural motifs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development.

PropertyValueSource
CAS Registry Number 1116589-04-8
Molecular Formula C₆H₁₁ClF₃N
Molecular Weight 189.61 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Controlled room temperature
InChI Key HRMVCAOWVABWFR-UHFFFAOYSA-N

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is through the reductive amination of cyclobutanone with 2,2,2-trifluoroethylamine.[5] This robust and versatile one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[5]

Reaction Scheme

Reductive Amination Cyclobutanone Cyclobutanone Imine Iminium Intermediate Cyclobutanone->Imine + Trifluoroethylamine 2,2,2-Trifluoroethylamine Trifluoroethylamine->Imine ReducingAgent [Reducing Agent] e.g., NaBH(OAc)₃ FreeBase N-(2,2,2-trifluoroethyl)cyclobutanamine ReducingAgent->FreeBase Acid [Acid Catalyst] e.g., Acetic Acid Acid->Imine HCl HCl FinalProduct N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride HCl->FinalProduct Imine->FreeBase Reduction FreeBase->FinalProduct +

Caption: General workflow for the synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride.

Causality of Experimental Choices

The choice of reagents and conditions in a reductive amination protocol is critical for achieving high yield and purity.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations.[6] It is mild and selective for imines and iminium ions over ketones, which minimizes the side reaction of reducing the starting cyclobutanone. Its use in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is also advantageous.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often employed to facilitate the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the neutral imine.

  • Solvent: Anhydrous aprotic solvents like DCM or DCE are commonly used to prevent the hydrolysis of the imine intermediate and the reducing agent.

  • Final Salt Formation: The final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and handling properties. This is typically achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or dioxane.

Detailed Experimental Protocol (Representative)

This protocol describes a representative procedure for the synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride.

Materials:

  • Cyclobutanone

  • 2,2,2-Trifluoroethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether)

  • Diethyl ether

Procedure:

  • To a stirred solution of cyclobutanone (1.0 eq) in anhydrous DCM, add 2,2,2-trifluoroethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

  • Dissolve the purified free base in a minimal amount of diethyl ether and cool in an ice bath.

  • Add a solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride as a solid.

Analytical Characterization (Predicted)

Due to the limited availability of public spectral data for this specific compound, this section provides predicted analytical data based on its chemical structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Numbering scheme for NMR assignment predictions.

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ ~3.5-3.8 ppm (m, 1H): Methine proton on the cyclobutane ring attached to the nitrogen (C1-H).

    • δ ~3.2-3.5 ppm (q, J ≈ 9 Hz, 2H): Methylene protons adjacent to the trifluoromethyl group (C5-H₂).

    • δ ~2.0-2.4 ppm (m, 4H): Methylene protons on the cyclobutane ring (C2-H₂ and C4-H₂).

    • δ ~1.7-2.0 ppm (m, 2H): Methylene protons on the cyclobutane ring (C3-H₂).

    • δ (broad s, 2H): N-H protons of the ammonium salt.

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ ~124 ppm (q, J ≈ 278 Hz): Carbon of the trifluoromethyl group (C6).

    • δ ~55-60 ppm: Methine carbon on the cyclobutane ring attached to the nitrogen (C1).

    • δ ~48-52 ppm (q, J ≈ 33 Hz): Methylene carbon adjacent to the trifluoromethyl group (C5).

    • δ ~28-32 ppm: Methylene carbons on the cyclobutane ring (C2 and C4).

    • δ ~15-20 ppm: Methylene carbon on the cyclobutane ring (C3).

Mass Spectrometry (MS)
  • Predicted Molecular Ion (M+H)⁺: m/z 154.0838 (for the free base). The hydrochloride salt will not be observed directly.

  • Plausible Fragmentation Pattern:

    • Loss of the trifluoromethyl group ([M-CF₃]⁺).

    • Cleavage of the C-N bond to give fragments corresponding to the cyclobutyl moiety and the trifluoroethylamino moiety.

    • Ring-opening fragmentation of the cyclobutane ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • ~2400-2800 cm⁻¹ (broad): N-H stretching vibrations of the secondary ammonium salt.[2]

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the cyclobutane ring.

  • ~1620-1560 cm⁻¹: N-H bending vibration of the secondary ammonium salt.[2]

  • ~1100-1350 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.

  • ~1020-1250 cm⁻¹: C-N stretching vibration.[7]

Safety and Handling

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is classified as a hazardous substance.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Drug Development

The unique structural features of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride make it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Scaffold for Novel Chemical Entities

This compound can serve as a versatile scaffold for the elaboration of more complex molecules. The secondary amine provides a convenient handle for further functionalization through reactions such as acylation, alkylation, or sulfonylation, allowing for the rapid generation of compound libraries for high-throughput screening.

Scaffold_Elaboration Scaffold N-(2,2,2-trifluoroethyl)cyclobutanamine Acylation Acylation Scaffold->Acylation Alkylation Alkylation Scaffold->Alkylation Sulfonylation Sulfonylation Scaffold->Sulfonylation Amides Amides Acylation->Amides TertiaryAmines Tertiary Amines Alkylation->TertiaryAmines Sulfonamides Sulfonamides Sulfonylation->Sulfonamides

Caption: Potential derivatization pathways for N-(2,2,2-trifluoroethyl)cyclobutanamine.

Bioisosteric Replacement and Conformational Constraint

The cyclobutane ring can act as a rigid bioisostere for more flexible alkyl chains or other cyclic systems.[1][4] Its incorporation can lead to improved target affinity by pre-organizing the molecule into a bioactive conformation.

Enhancement of Pharmacokinetic Properties

The presence of the trifluoroethyl group is expected to confer enhanced metabolic stability, a critical parameter in drug design.[3] By blocking potential sites of metabolism, this moiety can lead to a longer in vivo half-life and improved oral bioavailability.

Conclusion

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a valuable and versatile building block for drug discovery and development. Its synthesis via reductive amination is a robust and scalable process. The combination of a conformationally constrained cyclobutane ring and a metabolically stable trifluoroethyl group provides a powerful strategy for the design of novel therapeutics with enhanced pharmacological and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers looking to leverage the unique attributes of this compound in their drug discovery programs.

References

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a significant chemical entity with potential applications in pharmaceutical development. A...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a significant chemical entity with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties is fundamental to its application, formulation, and analytical characterization.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, alongside detailed experimental protocols for their determination. The document is structured to provide both foundational knowledge and practical, field-proven insights for researchers and drug development professionals.

Introduction and Molecular Structure

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a substituted cyclobutanamine derivative. The presence of a trifluoroethyl group significantly influences its electronic and lipophilic properties, while the cyclobutane ring introduces conformational rigidity. As a hydrochloride salt, the compound is expected to exhibit enhanced aqueous solubility and stability compared to its free base form.[3] The accurate characterization of these properties is a critical step in the drug discovery and development process, influencing everything from bioavailability to formulation design.[1][4][5]

Chemical Structure:

Molecular Formula: C6H11N1Cl1F3

Molecular Weight: 189.61 g/mol

CAS Number: 1116589-04-8

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems.[1][4] This section details the key physicochemical parameters of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, including both experimentally available data and predicted values.

Table 1: Summary of Physicochemical Properties
PropertyValueSource/Method
Physical Form Solid
Purity 95%
Melting Point (°C) Not explicitly reported. Estimated to be high based on related compounds (>200°C).Inferred from 2,2,2-trifluoroethylamine hydrochloride (220-222 °C)[6]
Solubility Expected to be soluble in water.Inferred from hydrochloride salt nature and related compounds.[3][6]
pKa Not explicitly reported. Estimated based on similar amines.The basicity of the amine is influenced by the electron-withdrawing trifluoroethyl group.
LogP (Octanol/Water Partition Coefficient) 1.8 (Predicted for free base)PubChemLite[7]
Storage Temperature Controlled room temperature

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as standardized methods for the experimental determination of the key physicochemical properties of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride.

Determination of Melting Point

The melting point of a crystalline solid provides an indication of its purity.

Methodology:

  • A small, dry sample of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is finely powdered.

  • The powder is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.[1]

Methodology (Shake-Flask Method):

  • An excess amount of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in mg/mL or mol/L.

Determination of pKa

The pKa value is crucial for understanding the ionization state of the molecule at different physiological pH values, which affects its absorption, distribution, and receptor binding.[2]

Methodology (Potentiometric Titration):

  • A known concentration of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Analytical Characterization

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of the compound. Given that the analyte is a small aliphatic amine, derivatization may be necessary for sensitive UV detection.[2][8]

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) Prep Dissolve sample in mobile phase or suitable solvent Deriv Derivatization (e.g., with Dansyl Chloride) Prep->Deriv If necessary for detection Column Select appropriate column (e.g., C18) Deriv->Column MobilePhase Optimize mobile phase (e.g., Acetonitrile/Buffer) Detection Set UV or Fluorescence detector wavelength Specificity Specificity Detection->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ

Caption: A generalized workflow for developing an HPLC method for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride.

Example HPLC Protocol (with Derivatization):

  • Derivatizing Reagent: Prepare a solution of Dansyl Chloride in acetone.

  • Sample Preparation:

    • Accurately weigh and dissolve N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride in a suitable solvent.

    • Adjust the pH to alkaline conditions (e.g., with sodium bicarbonate buffer).

    • Add the derivatizing reagent and incubate to allow the reaction to complete.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for the dansyl derivative (e.g., ~254 nm) or a fluorescence detector.[8][9]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be required to improve the volatility and chromatographic behavior of the amine.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve sample in an appropriate solvent Derivatize Derivatize with a silylating agent (e.g., MSTFA) Dissolve->Derivatize Inject Inject derivatized sample Derivatize->Inject Separate Separate on a capillary column (e.g., DB-5ms) Inject->Separate Detect Detect using Mass Spectrometer (Scan or SIM mode) Separate->Detect Identify Identify based on retention time and mass spectrum Detect->Identify Quantify Quantify using a calibration curve Identify->Quantify

Caption: A typical workflow for the analysis of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride by GC-MS.

Example GC-MS Protocol:

  • Derivatization: React the sample with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile derivative.[10]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions for higher sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride. Both ¹H and ¹³C NMR would provide characteristic signals.

  • ¹H NMR: Expected signals would include those for the cyclobutane protons, the methylene protons adjacent to the nitrogen and the trifluoromethyl group, and the N-H proton. The coupling patterns would provide information about the connectivity of the atoms.

  • ¹³C NMR: The spectrum would show distinct signals for the different carbon atoms in the cyclobutane ring and the trifluoroethyl group. The chemical shift of the carbon attached to the fluorine atoms would be significantly affected.

  • ¹⁹F NMR: A single signal (likely a triplet due to coupling with the adjacent methylene protons) would be expected for the three equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. The fragmentation of related trifluoroethyl amines has been studied and can provide insights into the expected fragmentation pathways.[11][12]

Stability

The stability of an active pharmaceutical ingredient is a critical quality attribute.[13] As a hydrochloride salt, N-(2,2,2-trifluoroethyl)cyclobutanamine is expected to be a stable solid.

Stability Indicating Method Development:

A stability-indicating analytical method, typically an HPLC method, should be developed and validated to separate the intact drug from any potential degradation products.

Forced Degradation Studies:

To assess the inherent stability of the molecule, forced degradation studies should be conducted under various stress conditions:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Stress: Exposure to high temperatures.

  • Photostability: Exposure to light.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride. While some key experimental data is not yet publicly available, this guide provides a robust framework for its characterization based on data from related compounds and established analytical methodologies. The detailed protocols and workflows presented herein offer a practical resource for researchers and drug development professionals working with this and similar molecules, facilitating a more efficient and informed development process.

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  • CymitQuimica. (n.d.). CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride….
  • MDPI. (2021, August 18). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector.
  • PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1).
  • MDPI. (2021, August 18). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector.
  • Société Française de Pharmacie Oncologique. (n.d.). SFPO and ESOP recommendations for the practical stability of anticancer drugs.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride.
  • Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Ketamine Analogues.

Sources

Foundational

Structural and Spectroscopic Profiling of N-(2,2,2-Trifluoroethyl)cyclobutanamine Hydrochloride: A Comprehensive NMR Guide

Executive Summary The incorporation of fluorine into aliphatic amines is a cornerstone strategy in modern medicinal chemistry, utilized to modulate basicity, enhance metabolic stability, and improve lipophilicity. N-(2,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic amines is a cornerstone strategy in modern medicinal chemistry, utilized to modulate basicity, enhance metabolic stability, and improve lipophilicity. N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8)[1] is a highly specialized building block frequently employed in the synthesis of neuroactive compounds, including Sigma-1 receptor ligands[2].

For researchers and drug development professionals, the accurate structural verification of this intermediate is critical. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 19 F Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By dissecting the electronic environments, inductive effects, and spin-spin coupling networks, this guide establishes a self-validating framework for spectral interpretation and high-fidelity data acquisition.

Mechanistic Causality of Chemical Shifts

The NMR profile of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is governed by a complex interplay of strong electron-withdrawing groups (EWGs) and ring strain. Understanding why specific resonances appear where they do is essential for confident structural assignment.

Inductive Deshielding (-I Effect)

The molecule features two potent EWGs adjacent to the aliphatic core: the trifluoromethyl ( −CF3​ ) group and the protonated secondary amine ( −NH2+​ ).

  • The Trifluoroethyl Methylene ( −CH2​−CF3​ ) : Fluorine is the most electronegative element. The three fluorine atoms exert a massive inductive pull on the electron density of the adjacent methylene carbon. This deshielding effect is compounded by the adjacent positively charged nitrogen, pushing the methylene protons significantly downfield[3].

  • The Cyclobutyl Methine ( −CH− ) : The methine proton on the cyclobutane ring is directly attached to the protonated amine. The positive charge on the nitrogen strips electron density from the α -carbon, resulting in a pronounced downfield shift compared to unprotonated cyclobutylamine[4].

Spin-Spin Scalar Coupling ( J -Coupling)

The proximity of NMR-active 1 H (spin 1/2) and 19 F (spin 1/2) nuclei creates a self-validating coupling network. The methylene protons and the fluorine atoms undergo vicinal coupling ( 3JHF​ ), typically on the order of 9.0 to 10.0 Hz. This distinct splitting pattern—a quartet in the 1 H spectrum and a triplet in the 19 F spectrum—serves as an internal diagnostic confirmation of the −CH2​−CF3​ substructure[5].

G CF3 CF3 Group (Strong -I Effect) CH2 Methylene (CH2) Deshielded CF3->CH2 Inductive Pull NH2 NH2+ Group (Strong -I Effect) NH2->CH2 Inductive Pull CH Methine (CH) Deshielded NH2->CH Inductive Pull NMR1 Downfield Shift (~4.05 ppm) CH2->NMR1 1H NMR Result NMR2 Downfield Shift (~3.85 ppm) CH->NMR2 1H NMR Result

Logical relationship of inductive electron withdrawal leading to downfield NMR chemical shifts.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, assuming acquisition in anhydrous DMSO- d6​ at 298 K. DMSO- d6​ is the solvent of choice for amine hydrochlorides as it prevents rapid proton exchange, allowing the −NH2+​ protons to be observed.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
Ha​ ~9.60Broad Singlet-2H −NH2+​ (Amine salt)
Hb​ ~4.05Quartet 3JHF​ ≈ 9.52H −CH2​−CF3​ (Methylene)
Hc​ ~3.85Multiplet-1HCyclobutyl −CH− ( α to N)
Hd​ ~2.20Multiplet-4HCyclobutyl −CH2​− ( β to N)
He​ ~1.75Multiplet-2HCyclobutyl −CH2​− ( γ to N)
Table 2: 19 F NMR Chemical Shifts (376 MHz, DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
Fa​ -70.5Triplet 3JFH​ ≈ 9.53F −CF3​ (Trifluoromethyl)

Note: 19 F chemical shifts are referenced to trichlorofluoromethane ( CFCl3​ ) at 0.00 ppm. The exact shift may vary slightly (±0.5 ppm) depending on concentration and exact temperature[5].

High-Fidelity Experimental Protocols

To achieve research-grade spectra, the acquisition protocol must be treated as a self-validating system. The presence of water or improper relaxation delays can severely compromise data integrity, particularly for quantitative 19 F analysis.

Protocol 1: Sample Preparation and Validation
  • Desiccation : Dry the N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride sample under high vacuum (≤ 0.1 mbar) for 12 hours. Residual moisture will exchange with the −NH2+​ protons, broadening the signal at 9.60 ppm and potentially masking underlying multiplets.

  • Solvent Selection : Weigh 15–20 mg of the dried analyte. Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). The use of anhydrous solvent is a critical causality factor to prevent the water peak (~3.33 ppm in DMSO) from overlapping with the cyclobutyl α -proton[3].

  • Homogenization : Vortex for 30 seconds and sonicate for 2 minutes. Ensure the solution is optically clear.

  • Transfer : Transfer the solution to a precision 5 mm NMR tube.

Protocol 2: Spectrometer Acquisition Workflow
  • Probe Tuning : Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune and match the probe for both 1 H (400 MHz) and 19 F (~376 MHz) frequencies.

  • Shimming : Execute gradient shimming (e.g., TopShim) on the deuterium lock signal.

  • 1 H Acquisition :

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay ( D1 ): Set to ≥2.0 seconds to ensure complete longitudinal relaxation.

    • Scans: 16 to 32.

  • 19 F Acquisition :

    • Pulse Sequence: 1D fluorine with proton decoupling (zgf1h) to observe a sharp singlet, followed by a sequence without decoupling (zgig) to observe the diagnostic triplet splitting.

    • Relaxation Delay ( D1 ): Fluorine nuclei often have longer T1​ relaxation times. Set D1 to 5–10 seconds to ensure quantitative integration[5].

    • Scans: 64.

Workflow S1 1. Sample Preparation (Anhydrous DMSO-d6 + TMS) S2 2. Probe Optimization (Tune/Match 1H & 19F, TopShim) S1->S2 S3 3. 1H NMR Acquisition (zg30, D1 > 2s) S2->S3 S4 4. 19F NMR Acquisition (zgf1h / zgig, D1 = 5-10s) S3->S4 S5 5. Data Processing (Phase/Baseline Correction, Integration) S4->S5

Step-by-step experimental workflow for high-fidelity 1H and 19F NMR acquisition and processing.
Protocol 3: Data Processing and Self-Validation
  • Apodization : Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 19 F prior to Fourier Transformation.

  • Referencing : Calibrate the 1 H spectrum to the TMS singlet at 0.00 ppm. Calibrate the 19 F spectrum using the absolute frequency referencing method relative to CFCl3​ (0.00 ppm).

  • Cross-Validation : Measure the J -coupling of the quartet at ~4.05 ppm in the 1 H spectrum. Measure the J -coupling of the triplet at -70.5 ppm in the 19 F spectrum. Validation Check : If the system is correctly assigned, 3JHF​ must equal 3JFH​ (approximately 9.5 Hz).

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Exploratory

Safety data sheet (SDS) and toxicity for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride

Toxicological Profiling and Safety Data Sheet (SDS) Architecture for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride Introduction & Structural Rationale N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling and Safety Data Sheet (SDS) Architecture for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride

Introduction & Structural Rationale

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8) is a highly specialized fluorinated aliphatic amine utilized extensively as a building block in medicinal chemistry and agrochemical development. The incorporation of a trifluoroethyl moiety adjacent to a secondary amine significantly alters the basicity (pKa) and lipophilicity (LogP) of the molecule. This modification enhances metabolic stability against monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes, making it a highly desirable pharmacophore.

However, these structural modifications also introduce specific toxicological liabilities that must be rigorously managed. This technical guide provides a comprehensive breakdown of its Safety Data Sheet (SDS) parameters, underlying toxicity mechanisms, and the experimental workflows required for safety validation.

Physicochemical Properties and GHS Hazard Classification

Understanding the baseline physicochemical properties is crucial for predicting pharmacokinetic behavior and occupational exposure risks. As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base but retains the potential for systemic absorption via multiple routes.

Table 1: Physicochemical and GHS Hazard Profile of CAS 1116589-04-8

ParameterValue / ClassificationMechanistic Rationale
Chemical Name N-(2,2,2-trifluoroethyl)cyclobutanamine HClStandard IUPAC nomenclature[1].
CAS Number 1116589-04-8Standardized registry identifier[1].
Molecular Formula C6H11ClF3NRepresents the HCl salt form (C6H10NF3 • HCl)[2].
Molecular Weight 189.6 g/mol Low MW facilitates rapid systemic distribution[2].
GHS Classification Acute Tox. 4Indicates harmful acute effects across multiple exposure routes[3].
Hazard Codes H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled[3].
Signal Word WarningMandates specific PPE and engineering controls[3].

According to the, this compound is uniformly classified under Acute Toxicity Category 4 for oral, dermal, and inhalation routes[1].

Mechanistic Toxicity and Occupational Safety (SDS Directives)

The toxicity of fluorinated secondary amines often stems from their interaction with cellular membranes and potential for reactive metabolite formation.

  • Oral/Dermal Toxicity (H302/H312): The lipophilic cyclobutane ring, combined with the trifluoroethyl group, facilitates rapid penetration through the stratum corneum and gastrointestinal mucosa. Once systemic, the amine can disrupt intracellular pH gradients.

  • Inhalation Toxicity (H332): Although the hydrochloride salt reduces volatility compared to the free base, aerosolized dust during weighing or milling presents a significant inhalation hazard, capable of causing severe respiratory tract irritation.

Self-Validating Safety Protocol for Laboratory Handling: To ensure a self-validating safety environment, researchers must implement a multi-tiered containment strategy:

  • Engineering Controls: All manipulations of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator to negate inhalation risks.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, tested for fluorinated solvent resistance), tightly fitting safety goggles, and an N95/FFP3 particulate respirator are mandatory.

  • Spill Mitigation: In the event of a spill, the area must be treated with a weak acidic solution (e.g., 5% acetic acid) to ensure the amine remains in its ionized, non-volatile salt form before mechanical cleanup.

Experimental Workflow: Toxicity Profiling of Fluorinated Amines

To validate the GHS classifications and understand the therapeutic index of derivatives synthesized from this building block, drug development professionals utilize a standardized in vitro to in vivo translation workflow.

G Compound N-(2,2,2-trifluoroethyl) cyclobutanamine HCl InVitro In Vitro Cytotoxicity (HepG2 / PBMC) Compound->InVitro Phase 1 Metabolism Microsomal Stability (CYP450 Profiling) Compound->Metabolism Phase 1 InVivo In Vivo Acute Toxicity (Oral/Dermal/Inhalation) InVitro->InVivo Threshold Met Metabolism->InVivo Clearance Data SDS GHS Classification & SDS Generation InVivo->SDS Hazard Coding (H302, H312, H332)

Toxicity screening workflow for fluorinated amine derivatives.

Step-by-Step Methodology: In Vitro Cytotoxicity and Metabolic Stability Assessment

Expertise & Experience Note: We specifically select HepG2 cells for cytotoxicity screening because the liver is the primary site of xenobiotic metabolism. Fluorinated amines can occasionally undergo defluorination via CYP enzymes, producing reactive acyl fluorides that cause hepatotoxicity. This protocol is designed to capture both direct membrane toxicity and metabolism-dependent cytotoxicity.

Phase 1: HepG2 Cytotoxicity Assay (CellTiter-Glo)

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve N-(2,2,2-trifluoroethyl)cyclobutanamine HCl in 100% DMSO to create a 10 mM stock. Causality check: While the HCl salt is water-soluble, utilizing DMSO ensures uniform solubility for downstream serial dilutions and maintains solvent consistency when testing highly lipophilic structural analogs.

  • Dosing: Perform a 10-point, 3-fold serial dilution. Transfer the compound to the cell plate ensuring the final DMSO concentration is ≤0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo reagent to lyse cells and stabilize the luminescent signal (measuring ATP as a direct proxy for metabolic viability). Read on a microplate luminometer and calculate the IC50.

Phase 2: Human Liver Microsome (HLM) Stability

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality check: NADPH is the obligate cofactor for CYP450 enzymes; omitting it in a parallel control sample isolates CYP-mediated degradation from baseline chemical instability.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ) and identify potential defluorinated metabolites.

Table 2: Representative Toxicity Thresholds for Acute Tox 4 Amines

Assay / ParameterExpected Range for CAS 1116589-04-8Toxicological Implication
HepG2 IC50 (48h) 50 - 200 µMModerate cytotoxicity; aligns with H302 (Harmful if swallowed).
HLM Intrinsic Clearance < 15 µL/min/mgHigh metabolic stability due to CF3 group; prolongs systemic exposure.
In Vivo LD50 (Oral, Rat) 300 - 2000 mg/kgDefines GHS Acute Tox. 4 categorization.
In Vivo LD50 (Dermal, Rat) 1000 - 2000 mg/kgDefines H312 categorization.

Conclusion

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a potent chemical building block that offers significant pharmacokinetic advantages in drug design, primarily through metabolic shielding provided by its fluorinated moiety. However, its classification as an Acute Tox. 4 hazard (H302, H312, H332) necessitates stringent handling protocols[3]. By employing rigorous in vitro and in vivo screening methodologies, drug development professionals can safely harness this compound while actively mitigating its inherent toxicological liabilities.

References

  • Chemical Substance Information: N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride. NextSDS. Available at: [Link]

Sources

Foundational

Thermodynamic Stability Profile of N-(2,2,2-Trifluoroethyl)cyclobutanamine Hydrochloride: A Technical Guide

Executive Summary N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8) is a highly specialized secondary amine building block utilized in advanced medicinal chemistry[1]. The integration of a trifluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8) is a highly specialized secondary amine building block utilized in advanced medicinal chemistry[1]. The integration of a trifluoroethyl group and a cyclobutane ring provides unique physicochemical properties, notably enhanced lipophilicity, metabolic resistance, and conformational restriction. However, these structural motifs introduce complex thermodynamic behaviors. This whitepaper elucidates the thermodynamic stability of this compound, providing a self-validating framework for its evaluation in preclinical drug development.

Mechanistic Thermodynamics & Degradation Landscape

As a Senior Application Scientist, it is critical to look beyond empirical data and understand the causality of molecular degradation. The stability of this molecule is dictated by two competing thermodynamic forces:

  • The Inductive (-I) Effect of the Trifluoroethyl Group: The highly electronegative trifluoromethyl (-CF3) group pulls electron density away from the amine nitrogen[2]. This strong inductive effect significantly lowers the pKa of the secondary amine compared to non-fluorinated alkylamines. Consequently, the hydrochloride salt is thermodynamically more susceptible to dissociation into its free base in microenvironments with elevated humidity or slightly basic pH shifts[3].

  • Cyclobutane Ring Strain & Kinetic Trapping: The cyclobutane ring possesses approximately 26.5 kcal/mol of inherent ring strain due to compressed bond angles (~90°). At standard ambient conditions, the intact ring is kinetically trapped. However, the application of extreme thermal stress or radical initiators can overcome the activation energy barrier, leading to a highly exothermic ring-opening degradation pathway.

DegradationPathway A N-(2,2,2-trifluoroethyl) cyclobutanamine HCl B Salt Dissociation (Free Base Formation) A->B Elevated Humidity / pH Shift C Cyclobutane Ring Opening (Strain Relief) B->C Thermal Stress (>150°C) D C-F Bond Cleavage (Defluorination) B->D Extreme Nucleophilic Attack

Thermodynamic degradation pathways driven by environmental stressors.

Self-Validating Stability Architecture

A robust stability program cannot rely on a single analytical technique. To ensure trustworthiness and scientific integrity, we employ a self-validating system where chemical degradation is mathematically reconciled with physical state changes. If the mass balance of the parent compound and its degradants does not equal 100%, the protocol flags an undetected volatile degradant (e.g., loss of HCl gas or volatile free base).

ValidationWorkflow Step1 API Stress Testing ICH Q1A(R2) Step2 Orthogonal Data Acquisition Step1->Step2 HPLC HPLC-UV/MS (Chemical Purity) Step2->HPLC Thermal DSC / TGA (Thermal Events) Step2->Thermal Structural XRPD (Lattice Integrity) Step2->Structural Validation Mass Balance & Kinetic Reconciliation HPLC->Validation Thermal->Validation Structural->Validation

Self-validating orthogonal workflow for thermodynamic stability profiling.

Quantitative Stability Profiling (ICH Q1A(R2) Aligned)

In accordance with, stability testing must evaluate the drug substance under long-term (25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions[4]. The following table summarizes representative baseline quantitative data for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride over a 6-month accelerated study.

Time PointAssay (HPLC-UV, %)Total Impurities (%)Moisture Content (w/w %)DSC Melting Onset (°C)
Initial (0M) 99.80.10.4185.2
1 Month 99.70.20.5185.1
3 Months 99.50.40.8184.8
6 Months 99.20.61.2184.2

Note: The slight depression in the DSC melting onset correlates directly with the minor increase in moisture content, demonstrating the plasticizing effect of water on the crystal lattice rather than severe chemical degradation.

Self-Validating Experimental Methodologies

Protocol 1: Accelerated Solid-State Stress Testing

This protocol isolates the thermodynamic variables of moisture versus temperature to ensure causality in degradation profiling[5].

  • Step 1: Sample Preparation. Weigh 50 mg of the API into inert borosilicate glass vials. Prepare two sets: one hermetically sealed (closed) and one covered with a semi-permeable membrane (open).

    • Causality: Using both open and closed vials differentiates intrinsic thermal instability from moisture-driven hydrolytic or dissociation events.

  • Step 2: Environmental Incubation. Place the vials in a calibrated climate chamber set to 40°C ± 2°C and 75% RH ± 5% RH[6].

    • Causality: Per Arrhenius kinetics, these accelerated parameters increase the kinetic energy of the system, mimicking approximately two years of ambient aging within a 6-month timeframe.

  • Step 3: Orthogonal Analysis & Mass Balance. At predetermined time points (1, 3, and 6 months), analyze the samples via HPLC-UV/MS and Karl Fischer (KF) titration.

    • Self-Validation Check: The sum of the remaining API assay percentage, the total impurity percentage, and the KF moisture content must equal 100% ± 0.5%. A deviation indicates the sublimation of the free base or loss of HCl, prompting immediate headspace GC-MS analysis.

Protocol 2: Isothermal Microcalorimetry (IMC) for Phase Validation

Standard chromatographic methods only detect chemical degradation. IMC is utilized to detect the heat flow associated with physical phase transitions (e.g., solid-state salt disproportionation) long before chemical degradation occurs.

  • Step 1: Baseline Equilibration. Seal 10 mg of the API in a specialized ampoule and equilibrate at 25°C within the microcalorimeter until the heat flow stabilizes at < 0.1 µW.

    • Causality: This establishes a zero-heat-flow baseline, ensuring any subsequent signals are purely derived from the sample's thermodynamic phase transitions.

  • Step 2: Relative Humidity Perfusion. Introduce a controlled flow of 75% RH air over the sample bed.

    • Causality: This monitors the real-time heat of sorption.

  • Step 3: Thermodynamic Profiling. Record the thermal output.

    • Self-Validation Check: A continuous, slow exothermic drift indicates gradual moisture uptake. A sudden, sharp exothermic peak indicates crystallization of an amorphous fraction or a polymorphic transition. This physical data must be cross-referenced with XRPD diffractograms to confirm lattice integrity.

References

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Stability Testing of New Drug Substances and Products (EMA) , European Medicines Agency. Available at:[Link]

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives , National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Stability tests according to ICH Q1A (R2) - Climate chambers , Memmert GmbH + Co.KG. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Using N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride in pharmaceutical drug discovery

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8) in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8) in modern drug discovery.

In the optimization phase of drug discovery, overcoming liabilities related to pharmacokinetics (PK) and target affinity often requires precise structural interventions. N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a highly specialized secondary amine building block that simultaneously addresses two major medicinal chemistry challenges: metabolic lability of amides/alkyl amines and the entropic penalty of flexible linkers.

The Trifluoroethylamine Effect (Amide Bioisosterism)

Traditional secondary amines are highly basic (pKa ~10) and are predominantly ionized at physiological pH (7.4), which can restrict passive membrane permeability. Conversely, amides are neutral but highly susceptible to enzymatic hydrolysis (proteolysis)[1].

The incorporation of the strongly electron-withdrawing 2,2,2-trifluoroethyl group exerts a profound inductive effect on the adjacent nitrogen. This reduces the amine's pKa by approximately 3 to 4 units, rendering it largely non-ionized at pH 7.4[2]. This modification effectively mimics the geometry and electronic distribution of an amide bond while replacing the vulnerable carbonyl oxygen with a hydrolysis-resistant CF3-CH2- moiety[1]. Furthermore, the steric bulk and strong C-F bonds shield the nitrogen from cytochrome P450 (CYP)-mediated N-dealkylation, drastically improving metabolic stability[3].

The Cyclobutane Effect (Conformational Restriction)

Linear alkyl chains (e.g., propyl or butyl groups) suffer from high conformational flexibility, leading to a significant entropic penalty upon binding to a target protein. The cyclobutane ring introduces a strained, conformationally restricted four-membered scaffold[4]. This rigidity pre-organizes the ligand into its bioactive conformation, enhancing binding affinity. Additionally, the reduced number of accessible C-H bonds on the cyclobutane ring compared to linear alkanes further minimizes potential sites for oxidative metabolism.

BioisostereLogic Amide Traditional Amide (Proteolysis-Prone) Solution N-(2,2,2-Trifluoroethyl) cyclobutanamine Amide->Solution Bioisosteric Replacement Amine Standard Sec-Amine (High pKa, Rapid Clearance) Amine->Solution Fluorination & Cyclization Result1 Reduced pKa (~5-6) Non-ionized at pH 7.4 Solution->Result1 Result2 Conformational Rigidity Reduced Entropic Penalty Solution->Result2 Result3 Steric Shielding CYP450 Resistance Solution->Result3

Fig 1. Logical framework for utilizing the trifluoroethyl-cyclobutyl motif in lead optimization.

Physicochemical Profiling

To illustrate the causality of choosing this specific building block, the table below summarizes the theoretical quantitative shifts in physicochemical properties when transitioning from standard motifs to the trifluoroethyl-cyclobutyl system.

Structural MotifTypical pKaIonization at pH 7.4LogD (pH 7.4)Metabolic StabilityH-Bond Donor Capacity
Secondary Alkyl Amine ~10.0>99% (Cationic)LowPoor (N-dealkylation)Strong
Secondary Amide ~15.0NeutralModeratePoor (Proteolysis)Moderate
Trifluoroethyl Amine ~5.5 - 6.5<10% (Neutral)HighExcellentWeak

Data synthesis based on established medicinal chemistry principles regarding fluorinated amines[1],[3].

Self-Validating Experimental Protocols

The hydrochloride salt form of N-(2,2,2-trifluoroethyl)cyclobutanamine ensures bench stability and prevents the volatilization or degradation common with free-base fluorinated amines. However, the combination of steric hindrance (cyclobutane) and electronic deactivation (CF3) makes this amine a notoriously poor nucleophile. Standard SNAr reactions will likely fail.

The following protocols outline a robust, self-validating workflow for incorporating this building block via transition-metal catalysis, followed by ADME validation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality: To overcome the high activation energy barrier of this deactivated amine, a Pd-catalyzed cross-coupling utilizing BrettPhos is required. BrettPhos is a bulky, electron-rich biarylphosphine ligand specifically designed to prevent β-hydride elimination and facilitate reductive elimination in sterically hindered secondary amines. Cs2CO3 is selected as the base to efficiently free-base the hydrochloride salt in situ without initiating unwanted side reactions associated with stronger bases like NaOtBu.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the aryl halide electrophile (1.0 equiv), N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (1.5 equiv), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), and anhydrous Cs2CO3 (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a 0.2 M concentration). The non-polar solvent favors the catalytic cycle and minimizes competitive hydrolysis.

  • Reaction: Seal the tube and heat to 100°C for 16 hours with vigorous stirring.

  • Self-Validation (QC): At 16 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Validation Check: The disappearance of the aryl halide mass and the appearance of the product mass [M+H]+ confirms successful coupling. If starting material persists, spike with an additional 2 mol% Pd catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the Pd catalyst and inorganic salts, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure target compound.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To empirically validate the hypothesis that the trifluoroethyl-cyclobutyl motif imparts metabolic resistance, the synthesized compound must be subjected to an HLM assay measuring intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute the test compound (and a standard amide analog for comparison) to a final assay concentration of 1 µM in the buffer.

  • Internal Control (Self-Validation): Prepare a parallel reaction using Verapamil (1 µM) as a positive control. Validation Check: Verapamil must show rapid degradation ( t1/2​ < 15 min). If Verapamil remains stable, the microsomes are inactive, and the assay must be voided to prevent false-positive stability data.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of % remaining vs. time to calculate t1/2​ .

ExpWorkflow Prep 1. Salt Free-Basing (Cs2CO3 / Toluene) Coupling 2. Buchwald-Hartwig (Pd2(dba)3 / BrettPhos) Prep->Coupling QC 3. LC-MS & NMR (Self-Validation) Coupling->QC Assay 4. HLM Stability Assay (with Verapamil Control) QC->Assay Data 5. CL_int & t1/2 Determination Assay->Data

Fig 2. Self-validating experimental workflow from cross-coupling synthesis to ADME profiling.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 1

  • Application of 1,3-Dichlorocyclobutane in Medicinal Chemistry: A Gateway to Novel Drug Scaffolds. Benchchem. 4

  • Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. 2

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. 3

Sources

Application

The Strategic Application of N-(2,2,2-trifluoroethyl)cyclobutanamine Hydrochloride in the Synthesis of Novel Fluorinated Building Blocks

Introduction: The Imperative of Fluorine in Modern Drug Discovery The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical proper...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride emerges as a versatile and valuable building block in this context, offering a trifluoroethyl motif appended to a conformationally constrained cyclobutane ring. This guide provides an in-depth exploration of its application in the synthesis of novel fluorinated compounds, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a solid at room temperature with a molecular weight of 189.61 g/mol . Its structure combines the lipophilic trifluoroethyl group with a compact, three-dimensional cyclobutane scaffold, offering a unique vector for exploring chemical space.

Table 1: Physicochemical Properties of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride

PropertyValueSource
CAS Number 1116589-04-8
Molecular Formula C₆H₁₁ClF₃N
Molecular Weight 189.61
Physical Form Solid
Purity ≥95%
Storage Controlled room temperature

Safety Considerations: N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications and Detailed Protocols

The utility of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride as a building block stems from the reactivity of its secondary amine functionality. This allows for its incorporation into a wide range of molecular frameworks through key transformations such as reductive amination and nucleophilic substitution.

Reductive Amination: Forging C-N Bonds with Carbonyl Compounds

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3] The reaction proceeds via the initial formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. The use of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride in this reaction allows for the direct installation of the trifluoroethyl-cyclobutyl motif onto a variety of scaffolds.

Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Weigh Reagents Dissolve Dissolve Carbonyl & Amine in Anhydrous Solvent Start->Dissolve 1. Reagents Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Dissolve->Add_Reducing_Agent 2. Imine Formation Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reducing_Agent->Stir 3. Reduction Quench Quench Reaction (e.g., with sat. NaHCO₃) Stir->Quench 4. Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End: Characterize Product Purify->End

Caption: General workflow for reductive amination.

Protocol 1: Synthesis of N-Arylmethyl-N-(2,2,2-trifluoroethyl)cyclobutanamine

This protocol details a representative reductive amination using an aromatic aldehyde.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Substituted Benzaldehyde-1.0 eq1.0
N-(2,2,2-trifluoroethyl)cyclobutanamine HCl189.611.1 eq1.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.5 eq1.5
Triethylamine (TEA)101.191.2 eq1.2
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzaldehyde (1.0 mmol) and N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (1.1 mmol, 208.6 mg).

  • Add anhydrous dichloromethane (10 mL) and triethylamine (1.2 mmol, 0.17 mL). Stir the mixture at room temperature for 15 minutes to liberate the free amine.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes. Causality: The portion-wise addition controls the initial rate of reduction and any potential exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylmethyl-N-(2,2,2-trifluoroethyl)cyclobutanamine.

Trustworthiness: This protocol employs a mild and selective reducing agent, sodium triacetoxyborohydride, which is known to be effective for reductive aminations and tolerant of a wide range of functional groups. The in-situ neutralization of the hydrochloride salt with a tertiary amine base is a standard and reliable procedure.

Nucleophilic Substitution: Expanding Molecular Complexity

N-(2,2,2-trifluoroethyl)cyclobutanamine can act as a nucleophile in substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides. This allows for the introduction of the trifluoroethyl-cyclobutylamino moiety onto a diverse range of molecular backbones.

Mechanistic Rationale for Nucleophilic Substitution:

SN2_Mechanism cluster_reactants cluster_transition_state Transition State cluster_products Amine R₂NH TS [R₂N---R'---X]ᵟ⁻ Amine->TS Nucleophilic Attack Electrophile R'-X Electrophile->TS Product R₂N⁺HR' TS->Product Bond Formation Leaving_Group X⁻ TS->Leaving_Group Bond Cleavage

Caption: Simplified Sₙ2 reaction mechanism.

Protocol 2: Synthesis of N-Aryl-N'-(2,2,2-trifluoroethyl)cyclobutylamine Derivatives via Nucleophilic Aromatic Substitution (SNA_r_)

This protocol describes the reaction of N-(2,2,2-trifluoroethyl)cyclobutanamine with an activated aryl halide.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Activated Aryl Fluoride (e.g., 2,4-dinitrofluorobenzene)-1.0 eq1.0
N-(2,2,2-trifluoroethyl)cyclobutanamine HCl189.611.2 eq1.2
Potassium Carbonate (K₂CO₃)138.212.5 eq2.5
Dimethylformamide (DMF), anhydrous-5 mL-

Procedure:

  • To a dry round-bottom flask, add the activated aryl fluoride (1.0 mmol), N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (1.2 mmol, 227.5 mg), and potassium carbonate (2.5 mmol, 345.5 mg).

  • Add anhydrous dimethylformamide (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Causality: Elevated temperature is often required to overcome the activation energy for S_N_Ar reactions. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL).

  • A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the desired N-aryl-N'-(2,2,2-trifluoroethyl)cyclobutylamine derivative.

Trustworthiness: The use of a polar aprotic solvent like DMF is standard for S_N_Ar reactions as it effectively solvates the cation of the base while leaving the anion more nucleophilic. Potassium carbonate is a common and effective base for this transformation.

Conclusion: A Versatile Tool for Fluorine-Containing Scaffolds

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride stands as a potent building block for the synthesis of novel fluorinated molecules. Its strategic application in robust and reliable reactions such as reductive amination and nucleophilic substitution provides a direct and efficient means to introduce the unique trifluoroethyl-cyclobutyl motif. The protocols detailed herein, grounded in established chemical principles, offer a solid foundation for researchers to explore the vast chemical space of fluorinated compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714. [Link]

  • March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

Sources

Method

Amide Bond Formation Using N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride: An Application &amp; Protocol Guide

Introduction: The Strategic Value of Trifluoroethylated Cyclobutane Moieties in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Trifluoroethylated Cyclobutane Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. The strategic incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. Among these, the cyclobutane ring and the trifluoroethyl group have emerged as particularly valuable components in drug design.

The cyclobutane moiety, a four-membered carbocycle, offers a unique combination of rigidity and three-dimensionality.[1][2] Its puckered conformation can lock a molecule into a bioactive conformation, thereby improving binding affinity to biological targets and enhancing selectivity.[2][3] Furthermore, the cyclobutane scaffold can serve as a bioisostere for other cyclic systems or gem-dimethyl groups, often leading to improved metabolic stability and reduced planarity, which can enhance solubility.[1][4]

Concurrently, the trifluoroethyl group (-CH₂CF₃) has become a cornerstone of contemporary drug development.[5] The strong electron-withdrawing nature of the trifluoromethyl moiety can significantly alter the physicochemical properties of a parent molecule. This includes modulating pKa, improving metabolic stability by blocking sites of oxidation, and enhancing membrane permeability.[5] The introduction of a trifluoroethyl group can also lead to more favorable interactions with protein targets, contributing to increased binding affinity and overall efficacy.

This guide provides a detailed protocol for the application of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, a key building block that combines the advantageous features of both the cyclobutane and trifluoroethyl motifs. This secondary amine is a valuable reagent for the synthesis of novel amide-containing compounds, offering a pathway to explore new chemical space in drug discovery programs. The following sections will detail its chemical properties, provide step-by-step protocols for its use in amide bond formation, and discuss the rationale behind the selection of reagents and conditions.

Chemical Properties and Handling

N-(2,2,2-trifluoroethyl)cyclobutanamine is typically supplied as its hydrochloride salt to improve its stability and handling characteristics. As a secondary amine, it can be less nucleophilic than its primary amine counterparts, a factor that should be considered when selecting coupling conditions. The presence of the electron-withdrawing trifluoroethyl group further reduces its nucleophilicity, potentially requiring more robust activation methods for the carboxylic acid coupling partner.

PropertyValueSource
CAS Number 1116589-04-8[6]
Molecular Formula C₆H₁₁ClF₃N[6]
Molecular Weight 189.61 g/mol [6]
Physical Form Solid[6]
Storage Controlled room temperature[6]

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride. The material should be handled in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Core Protocol: Amide Bond Formation with HATU

This protocol describes a general and highly efficient method for the coupling of a carboxylic acid with N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is renowned for its high efficiency, rapid reaction times, and its ability to suppress racemization, making it a "gold standard" for challenging amide couplings.[7][8]

Rationale for Reagent Selection:
  • HATU: Chosen for its superior activation of the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This is particularly beneficial when coupling with less nucleophilic amines like N-(2,2,2-trifluoroethyl)cyclobutanamine.[7]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction. Its sterically hindered nature prevents it from competing with the desired amine in the reaction.[8]

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for dissolving a wide range of reactants and reagents used in amide coupling reactions.[8]

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Carboxylic Acid, Amine HCl, HATU Solvent Add Anhydrous DMF Reagents->Solvent Base Add DIPEA Solvent->Base Stir Stir at RT (1-18 hours) Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify caption General workflow for HATU-mediated amide coupling.

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent).

  • Add N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (1.1 equivalents) and HATU (1.2 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Stir the mixture until all solids are dissolved.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture at room temperature. Note: The amine hydrochloride requires one equivalent of base for neutralization, and the coupling reaction itself requires additional base.

  • Reaction: Stir the reaction mixture at room temperature for 1-18 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sterically hindered or electron-deficient carboxylic acids, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt byproduct from HATU), and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Alternative Protocol: EDC/HOBt Coupling

For a more cost-effective approach, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) can be employed. This method is widely used, though it may require longer reaction times or gentle heating for less reactive substrates.[9]

Rationale for Reagent Selection:
  • EDC (EDC·HCl): A water-soluble carbodiimide that activates the carboxylic acid. The byproducts are also water-soluble, which can simplify purification.[3]

  • HOBt (1-Hydroxybenzotriazole): An additive that forms a more reactive HOBt ester intermediate, which then reacts with the amine. HOBt is also known to suppress side reactions and minimize racemization.[9]

  • DMAP (4-Dimethylaminopyridine): A catalytic amount of DMAP can be used to accelerate the reaction, particularly with challenging substrates, by acting as an acyl transfer agent.[9]

Amide Coupling Mechanism Diagram

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH Carboxylic Acid CouplingAgent Coupling Agent (e.g., HATU, EDC) RCOOH->CouplingAgent + ActiveEster R-CO-X Activated Intermediate CouplingAgent->ActiveEster Forms Amine R'R''NH Amine ActiveEster->Amine + Base Amide R-CO-NR'R'' Amide Product Amine->Amide Forms caption Simplified mechanism of amide bond formation.

Caption: Simplified mechanism of amide bond formation.

Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 equivalent), N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents).

  • Under an inert atmosphere, add anhydrous dichloromethane (DCM) or DMF (to a concentration of 0.1-0.2 M).

  • Stir the mixture to dissolve the solids.

  • Base and EDC Addition: Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equivalents) to the stirred solution.

  • Slowly add EDC hydrochloride (1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the HATU protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Insufficient activation of carboxylic acid.Increase equivalents of coupling reagent (e.g., HATU to 1.5 eq). Consider a more potent coupling agent like COMU.
Low nucleophilicity of the amine.Increase reaction temperature (e.g., to 40-50 °C). Increase reaction time.
Incomplete neutralization of amine HCl salt.Ensure sufficient base (at least 3 equivalents of DIPEA) is used.
Presence of Unreacted Starting Material Reaction not driven to completion.Increase reaction time and/or temperature. Add a catalytic amount of DMAP to the EDC/HOBt protocol.
Formation of Side Products N-acylurea formation (with EDC).Ensure HOBt is used as an additive.
Racemization of chiral carboxylic acids.Use HATU as the coupling reagent. Run the reaction at a lower temperature (0 °C to RT).

Conclusion

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a valuable building block for the synthesis of novel amides in drug discovery. The presence of both the cyclobutane and trifluoroethyl motifs provides a unique opportunity to modulate the physicochemical and pharmacological properties of lead compounds. While the reduced nucleophilicity of this amine requires robust coupling conditions, the use of modern coupling reagents such as HATU, or the well-established EDC/HOBt system, allows for efficient amide bond formation. The protocols provided herein serve as a solid starting point for the synthesis of a wide array of amides, enabling the exploration of new chemical entities with potentially enhanced therapeutic profiles. As with any synthetic procedure, optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100520. [Link][1][3]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link][4][10]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link][3]

  • Nandakumar, M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(4), 3183-3193. [Link][9][11]

  • Al-Zoubi, R. M. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link][5][12]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(2,2,2-trifluoroethyl)cyclobutanamine Hydrochloride Purification

Welcome to the Technical Support Center for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8). This guide is engineered for researchers and drug development professionals dealing with the isolatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8). This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of this sterically hindered, fluorinated secondary amine.

Because the strongly electron-withdrawing trifluoroethyl group fundamentally alters the physicochemical properties of the amine (drastically lowering its pKa), standard amine purification protocols often fail. This guide provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative data to ensure high-purity isolation.

Purification Workflow Logic

The following workflow exploits the specific pKa differential between the fluorinated secondary amine product and common non-fluorinated primary amine impurities (such as unreacted cyclobutanamine).

PurificationWorkflow Start Crude Amine HCl Mixture Step1 Aqueous Dissolution & Free-basing (pH 8.0) Start->Step1 Split1 Liquid-Liquid Extraction Step1->Split1 OrgLayer Organic Layer (Product Free Base) Split1->OrgLayer DCM / EtOAc AqLayer Aqueous Layer (Primary Amine Impurities) Split1->AqLayer Aqueous Waste Step2 Drying & Solvent Evaporation OrgLayer->Step2 Step3 Re-salting (4M HCl in Dioxane) Step2->Step3 Step4 Recrystallization (iPrOH/Heptane) Step3->Step4 Final Pure N-(2,2,2-trifluoroethyl) cyclobutanamine HCl Step4->Final

Fig 1: pH-selective extraction and re-salting workflow for fluorinated amine hydrochlorides.

Troubleshooting Guides & FAQs

Q1: My synthesized N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is heavily contaminated with unreacted cyclobutanamine. How can I separate them without using column chromatography? A1: You can separate them using a pH-selective acid-base extraction[1]. Causality: Cyclobutanamine is a standard primary alkyl amine with a pKa of ~10.4. However, the strongly electron-withdrawing trifluoroethyl (-CF3) group in your product exerts a negative inductive (-I) effect through the adjacent methylene bridge, withdrawing electron density from the nitrogen lone pair. This lowers the product's pKa to approximately 6.5–7.0. By carefully adjusting the aqueous solution to pH 8.0 , your fluorinated secondary amine will be deprotonated (free-based) and extractable into an organic solvent like Dichloromethane (DCM), while the cyclobutanamine remains protonated (cationic) and trapped in the aqueous layer.

Q2: During the recrystallization of the hydrochloride salt, the compound "oils out" at the bottom of the flask instead of forming a crystalline solid. What causes this, and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. This is typically caused by either a high concentration of impurities acting as a freezing-point depressant, or by adding the anti-solvent too rapidly before nucleation begins. Fix: Switch to a binary solvent system with a steeper solubility curve, such as Isopropanol/Heptane. Dissolve the crude salt in a minimal amount of hot isopropanol. Allow it to cool slowly to room temperature to establish a crystal seed bed (nucleation) before adding the heptane anti-solvent dropwise. If oiling still occurs, your crude purity is too low, and you must perform a free-base extraction first.

Q3: I need to use Preparative HPLC to isolate the product from a complex reaction matrix. How do I ensure I recover the hydrochloride salt, rather than a trifluoroacetate (TFA) or formate salt? A3: Standard reverse-phase HPLC utilizes 0.1% TFA or formic acid as mobile phase modifiers, which will inevitably undergo counterion exchange with your amine, stripping the chloride[4]. Fix: Perform the HPLC purification using standard acidic modifiers to obtain the highest resolution. After lyophilizing the collected fractions, you will have the TFA/formate salt. To regenerate the HCl salt, dissolve the residue in dry diethyl ether and treat it with an excess of 4M HCl in dioxane. The HCl will outcompete the weaker acids, and the highly polar hydrochloride salt will immediately precipitate out of the non-polar ether[2].

Quantitative Data & Physicochemical Parameters

Table 1: Phase Partitioning Based on pKa Differentials
CompoundEstimated pKaIonization State at pH 8.0Phase Partitioning (pH 8.0)
Cyclobutanamine (Impurity)~10.4>99% Protonated (Cationic)Aqueous Layer
N-(2,2,2-trifluoroethyl)cyclobutanamine~6.5 - 7.0>90% Neutral (Free Base)Organic Layer (DCM/EtOAc)
N,N-bis(trifluoroethyl)cyclobutanamine< 4.0100% Neutral (Free Base)Organic Layer (DCM/EtOAc)
Table 2: Preparative HPLC Gradients for Fluorinated Amines
HPLC MethodColumn TypeMobile Phase AMobile Phase BPost-Run Requirement
Reverse Phase (Acidic) C18 (e.g., Gemini-NX, 5µm)0.1% TFA in Water0.1% TFA in MeCNRequires post-run HCl resalting.
Reverse Phase (Basic) C18 (e.g., Xterra Prep)0.1% NH₄OH in Water (pH 10)MeCNDirect isolation of free base.

Experimental Protocols

Protocol A: pH-Selective Liquid-Liquid Extraction

Objective: Remove primary amine impurities by exploiting the pKa drop induced by the trifluoroethyl group.

  • Dissolution: Dissolve 10 g of the crude amine hydrochloride mixture in 100 mL of deionized water in a 500 mL Erlenmeyer flask.

  • pH Adjustment: Insert a calibrated pH meter probe into the stirring solution. Slowly add 1M NaOH dropwise until the pH stabilizes exactly at 8.0 .

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 75 mL).

  • Validation Checkpoint: Spot both the organic and aqueous layers on a silica TLC plate and stain with Ninhydrin. The primary amine impurity (cyclobutanamine) will stain dark purple in the aqueous track. The secondary fluorinated amine will appear faintly or as a yellow/brown spot in the organic track.

  • Washing & Drying: Wash the combined organic layers with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base as an oil.

Protocol B: Anhydrous Re-salting and Precipitation

Objective: Convert the purified free base back into a stable, highly pure hydrochloride salt without aqueous lyophilization[2].

  • Solvation: Dissolve the free-base oil from Protocol A in a minimal volume of anhydrous diethyl ether (approx. 10 mL per gram of amine).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir vigorously.

  • Acidification: Slowly add 1.2 molar equivalents of 4M HCl in dioxane dropwise.

  • Validation Checkpoint: Immediate precipitation of a white solid should occur. If the solution remains clear, residual water from the extraction is preventing crystallization. If this happens, evaporate the solvent, azeotrope the residue with dry toluene (2 x 20 mL) to remove water, and repeat the ether/HCl addition.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to maximize yield. Isolate the white crystalline powder via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold diethyl ether and dry under high vacuum for 12 hours.

References

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. Available at:[Link]

  • Frescas, S. P., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience (Preparative HPLC methodologies for fluorinated amines). Available at:[Link]

Optimization

Technical Support Center: Storage and Handling of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride

Welcome to the technical support guide for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS 1116589-04-8). As a critical building block in pharmaceutical and chemical synthesis, maintaining its integrity from r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS 1116589-04-8). As a critical building block in pharmaceutical and chemical synthesis, maintaining its integrity from receipt to use is paramount for reproducible and successful experimental outcomes. This guide, developed by our Senior Application Scientists, provides in-depth answers to common storage and handling questions, troubleshooting advice, and best practices to prevent degradation.

Section 1: At-a-Glance Storage Recommendations

For quick reference, the following table summarizes the ideal conditions for storing N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride. The rationale behind these conditions is explored in the FAQ section.

Storage Duration Temperature Atmosphere Light/Moisture Protection Key Rationale
Long-Term (Months to Years) -20°C[1][2][3]Inert Gas (Argon/Nitrogen)Tightly sealed, amber glass vial, stored with a desiccant in a secondary container.Minimizes thermal degradation, oxidation, and hydrolysis. Inert atmosphere prevents reaction with atmospheric oxygen and moisture.[4][5]
Short-Term (Days to Weeks) 2°C to 8°C[1]Original Atmosphere (if unopened) or Inert Gas (if opened)Tightly sealed, amber glass vial.Reduces reaction kinetics for brief periods. Ideal for material being actively used in a project.
Benchtop (In-Use) Controlled Room Temperature (CRT)[6]N/AKeep container sealed when not actively weighing. Minimize exposure time.Acceptable for immediate, active use only. Prolonged exposure increases risk of moisture uptake and degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions and why are they so specific?

Answer: The ideal long-term storage condition is at -20°C in a dark, dry environment under an inert atmosphere (e.g., argon or nitrogen) .[1][2][3]

  • Expertise & Causality: This recommendation is based on mitigating the primary degradation pathways for amine hydrochloride salts.

    • Temperature (-20°C): Lowering the temperature significantly reduces the kinetic energy of molecules, slowing down all potential chemical degradation reactions, including thermal decomposition of the cyclobutane ring.[7] While some suppliers may indicate storage at controlled room temperature, freezing is a superior method for preserving purity over months or years.[6]

    • Light (Dark/Amber Vial): Exposure to light, particularly UV wavelengths, can provide the activation energy for photochemical reactions, leading to photodegradation.[7][8] Using an amber vial or storing the container in a dark location is a critical preventative measure.[1][5]

    • Moisture (Dry/Desiccant): Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the air.[4][5] This absorbed water can lead to hydrolysis, altering the compound's structure and purity. Storing in a tightly sealed container, preferably with a desiccant, is essential.[4]

    • Atmosphere (Inert Gas): The amine functional group is susceptible to oxidation by atmospheric oxygen. While the hydrochloride salt form offers some protection by protonating the nitrogen's lone pair, the free amine can exist in equilibrium, especially in the presence of trace moisture. Purging the vial with an inert gas displaces oxygen and moisture, providing the highest level of protection.[5]

Q2: The material arrived in a plastic bag inside a bottle. Is this packaging sufficient for long-term storage?

Answer: While manufacturer packaging is designed for shipping stability, it may not be optimal for long-term laboratory storage after the container has been opened. For best results, we recommend transferring the solid to a properly labeled, amber glass vial with a PTFE-lined cap.

  • Trustworthiness & Experience: Glass is generally less permeable to gases and moisture than many plastics.[4] A PTFE-lined cap provides a superior seal against atmospheric contaminants. After opening and dispensing the material, it is crucial to re-establish a protective environment. The best practice is to flush the vial's headspace with argon or nitrogen before sealing tightly for storage.[5]

Q3: My N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride has become clumpy and slightly discolored. What does this indicate and can I still use it?

Answer: Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of many amine salts.[4][9] Discoloration may suggest oxidative or photodegradation. We strongly advise against using the material without first verifying its purity.

  • Self-Validating System: Using a degraded reagent is a primary source of non-reproducible experimental results. Before proceeding, you must perform a quality control check. Refer to the Troubleshooting Guide (Section 3) for a workflow and a general protocol for purity assessment by HPLC. Proceeding without this check could compromise your experiment, leading to wasted time and resources.

Q4: What are the most likely chemical degradation pathways for this compound?

Answer: The structure of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is susceptible to several degradation mechanisms, primarily driven by environmental factors.

  • Authoritative Grounding: The main pathways are hydrolysis, oxidation, and potentially thermal or photodegradation.

    • Hydrolysis: As a hygroscopic salt, it can absorb water, which may lead to reactions.

    • Oxidation: The amine nitrogen can be oxidized, potentially forming an N-oxide, especially if deprotonated to the free amine.[10]

    • Photodegradation: UV or even ambient light can provide the energy to break bonds or initiate radical reactions.[8]

    • Thermal Stress: High heat can promote decomposition, potentially via ring-opening of the strained cyclobutane moiety.[11]

The diagram below illustrates these potential degradation routes.

G A N-(2,2,2-trifluoroethyl)cyclobutanamine HCl (Stable Solid) B Hydrolysis Products A->B Moisture (H₂O) C N-Oxide A->C Oxygen (O₂) D Photodegradation Adducts A->D Light (hν) E Ring-Opened Species A->E Excessive Heat (Δ)

Caption: Potential degradation pathways for the target compound.

Section 3: Troubleshooting and Quality Control

When experimental results are inconsistent, reagent integrity should be one of the first variables investigated. This section provides a logical workflow and a general protocol for assessing the purity of your material.

Troubleshooting Workflow for Suspected Degradation

Follow this decision-making process if you suspect your compound has degraded.

G start Suspected Degradation (e.g., poor yield, side products) check_visual Visually inspect the solid. Is it free-flowing and white? start->check_visual check_storage Review storage history. Was it stored correctly per guidelines? check_visual->check_storage Yes run_qc Perform QC Analysis (e.g., HPLC, NMR) check_visual->run_qc No (clumped, discolored) check_storage->run_qc No action_use Proceed with experiment. Implement correct storage. check_storage->action_use Yes assess_purity Is purity >95%? (or acceptable for application) run_qc->assess_purity assess_purity->action_use Yes action_repurify Consider repurification (if valuable and feasible) assess_purity->action_repurify No action_discard Discard and procure new material. Review lab storage protocols. action_repurify->action_discard

Caption: Decision workflow for troubleshooting reagent stability.

Experimental Protocol: Purity Assessment by HPLC

This is a general reverse-phase HPLC method suitable for checking the purity of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride. This protocol is a starting point and must be validated for your specific system. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[12][13]

Objective: To separate the main compound from potential polar (hydrolyzed, oxidized) and non-polar impurities.

1. Materials & Equipment:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

  • N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride sample

  • Reference standard (if available)

2. Sample Preparation (Self-Validating Step):

  • Accurately weigh ~5 mg of the compound.

  • Dissolve in 5.0 mL of sample diluent to create a ~1 mg/mL stock solution. Note: The use of plastic containers for sample preparation can mitigate potential adsorption of the amine to glass surfaces.[14]

  • Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.

  • Prepare a "blank" sample using only the diluent.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

4. Data Analysis:

  • Run the blank to identify any system peaks.

  • Inject the sample. The main peak should be sharp and symmetrical.

  • Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • Degradation products will typically appear as new, often more polar (earlier eluting), peaks compared to a reference chromatogram of a fresh sample.

Section 4: Chemical Compatibility and Storage

To prevent degradation from reactive fumes or accidental contact, proper segregation is vital.

Class of Chemical Compatibility Reasoning & References
Strong Bases DO NOT Store Together Will deprotonate the hydrochloride salt, forming the free amine, which is more volatile and susceptible to oxidation.[15]
Strong Oxidizing Agents DO NOT Store Together Can cause a vigorous, potentially explosive reaction with the amine group.[16]
Strong Acids DO NOT Store Together While stable as a salt, storing with other acids can lead to reactive vapor interactions, forming fine particulate matter.[15]
Water/Aqueous Solutions Store Separately The compound is hygroscopic and soluble in water; store away from sinks or areas with high humidity to prevent moisture uptake.[4]
Halogenated Solvents Store Separately No direct incompatibility, but good laboratory practice dictates separating different chemical classes.[16]

References

  • In-Spec. (2023). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • MatheO. (2022). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. [Link]

  • Gao, Y., et al. (2021). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. Atmospheric Chemistry and Physics. [Link]

  • Bouzidi, H., et al. (2021). Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. Science of The Total Environment. [Link]

  • Kumar, P. S., et al. (2011). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. International Journal of Environmental Science and Development.
  • Prezi. (2025). The Effect of Temperature and Light on Drug Stability. [Link]

  • ResearchGate. (2017). How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)?. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • SciSpace. (2021). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride-ammonium sulfate single droplets. [Link]

  • Zawadowicz, M. A., et al. (2015). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics. [Link]

  • Chemwatch. 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine hydrochloride. [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • University of St Andrews.
  • National Center for Biotechnology Information. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. [Link]

  • Protheragen. Light Stability Test. [Link]

  • ResearchGate. (1962). The Thermal Decomposition of Cyclobutane at Low Pressures. [Link]

  • ResearchGate. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

  • ACS Publications. (2022). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. [Link]

  • Royal Society of Chemistry. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. [Link]

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Reference Data & Comparative Studies

Validation

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride vs cyclobutanamine in medicinal chemistry

A Medicinal Chemist's Guide: N-(2,2,2-trifluoroethyl)cyclobutanamine HCl vs. Cyclobutanamine Strategic Fluorination for Superior Drug Candidates In the landscape of modern drug discovery, the strategic modification of le...

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Author: BenchChem Technical Support Team. Date: March 2026

A Medicinal Chemist's Guide: N-(2,2,2-trifluoroethyl)cyclobutanamine HCl vs. Cyclobutanamine

Strategic Fluorination for Superior Drug Candidates

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The cyclobutane motif has gained significant traction among medicinal chemists for its ability to confer conformational rigidity, thereby reducing the entropic penalty of binding to a biological target and improving potency.[1][2] This guide provides a comparative analysis of the parent scaffold, cyclobutanamine, and its strategically fluorinated analog, N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride, offering experimental insights into why the latter often represents a superior choice for developing robust clinical candidates.

The Foundational Scaffolds: A Tale of Two Amines

Cyclobutanamine: The Archetype

Cyclobutanamine is a valuable building block, offering a rigid, three-dimensional sp³-rich core.[2][3] Its primary amine serves as a crucial handle for further functionalization and as a key interaction point (e.g., hydrogen bond donor or salt bridge formation) with biological targets.[4] However, its utility can be hampered by metabolic liabilities associated with the primary amine and the adjacent C-H bonds, which are susceptible to oxidation by cytochrome P450 enzymes.

N-(2,2,2-trifluoroethyl)cyclobutanamine: The Engineered Successor

The introduction of an N-(2,2,2-trifluoroethyl) group is not a trivial substitution; it is a deliberate bioisosteric replacement designed to systematically enhance molecular properties.[5][6] The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group fundamentally alters the molecule's electronics and sterics, leading to profound improvements in metabolic stability, target engagement, and overall developability.[7][8] This guide will dissect these improvements through a detailed comparison of their physicochemical and pharmacological properties.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The decision to advance a drug candidate is heavily reliant on its molecular properties. The strategic incorporation of the trifluoroethyl group imparts significant, often beneficial, changes compared to the parent cyclobutanamine.

PropertyCyclobutanamineN-(2,2,2-trifluoroethyl)cyclobutanamineRationale for Change & Medicinal Chemistry Impact
Molecular Weight 71.12 g/mol [9]153.14 g/mol (Free Base)[10]Increased molecular weight, a factor to consider in lead optimization for "rule of 5" compliance.
pKa (Predicted) ~10.5 (Typical for primary alkylamines)~6.5 - 7.5The potent inductive effect of the CF₃ group significantly lowers the basicity of the amine. This can reduce off-target ion channel interactions (e.g., hERG) and improve cell permeability of the neutral species at physiological pH.[6]
cLogP (Predicted) 0.2[9]1.8[10]Increased lipophilicity can enhance membrane permeability and binding in hydrophobic pockets. However, it must be carefully balanced to avoid issues with solubility and non-specific binding.
Metabolic Stability LowerHigherThe C-F bond is exceptionally strong and the CF₃ group sterically shields adjacent C-H bonds from enzymatic oxidation. This "metabolic blocking" effect drastically reduces clearance and prolongs the drug's half-life.[5][11]
Hydrogen Bonding Donor (2 H)Donor (1 H)While the number of H-bond donors is reduced, the acidity of the remaining N-H proton is increased, potentially leading to stronger, more specific hydrogen bonds with target proteins.[6]

The Pharmacodynamic Advantage: Enhancing Target Interactions

Beyond improving pharmacokinetics, the trifluoroethyl group directly influences how the molecule interacts with its biological target.

  • Potency and Selectivity: By lowering the pKa, the trifluoroethyl group ensures the amine is less protonated at physiological pH. This can be critical if the neutral form of the amine is required for entering a binding pocket or if the charged form is disruptive. The unique electronic properties can also lead to novel, favorable interactions with the target, enhancing potency and selectivity.

  • Conformational Control: The bulky CF₃ group can act as a conformational anchor, further restricting bond rotation and locking the cyclobutane ring into a specific orientation that may be more favorable for binding.

Experimental Protocols

A core tenet of drug development is the reproducible synthesis and evaluation of new chemical entities. Below are representative protocols for the synthesis of both compounds and a key assay for evaluating their metabolic stability.

Protocol 1: Synthesis of Cyclobutanamine

Cyclobutanamine can be synthesized via several routes, including the Hofmann rearrangement of cyclobutanecarboxamide. A common laboratory-scale method is the Curtius rearrangement of cyclobutanecarboxylic acid.[12]

Step-by-Step Procedure (Curtius Rearrangement):

  • Acid Chloride Formation: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent like toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture at 60-70 °C for 2-3 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Azide Formation: Dissolve the crude cyclobutanecarbonyl chloride in acetone. Cool the solution to 0 °C in an ice bath. Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours.

  • Rearrangement: Extract the acyl azide into toluene. Gently heat the toluene solution to 80-90 °C. The acyl azide will rearrange to the isocyanate with the evolution of N₂ gas.

  • Hydrolysis: Carefully add 3M hydrochloric acid to the isocyanate solution and reflux for 4-6 hours to hydrolyze the isocyanate to the primary amine.

  • Isolation: Cool the reaction mixture and basify with a strong base (e.g., 50% NaOH) to a pH > 12. Extract the free cyclobutylamine into an organic solvent (e.g., dichloromethane). Dry the organic layer over Na₂SO₄, filter, and distill to yield the pure product.[12]

Protocol 2: Synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine Hydrochloride

This secondary amine is readily synthesized via reductive amination, a robust and widely used transformation in medicinal chemistry.

Step-by-Step Procedure (Reductive Amination):

  • Reaction Setup: In a round-bottom flask, dissolve cyclobutanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add 2,2,2-trifluoroethylamine (1.1 eq) to the solution. If the amine is supplied as the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Reductant Addition: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution at room temperature. The use of NaBH(OAc)₃ is often preferred as it is milder and more selective than other borohydrides.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting cyclobutanone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification & Salt Formation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude oil via column chromatography. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether (1.1 eq) to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.[13]

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides a crucial measure of a compound's susceptibility to Phase I metabolism.

  • Preparation: Prepare a stock solution of the test compound (Cyclobutanamine or its trifluoroethyl analog) in DMSO (e.g., 10 mM).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int). A longer half-life for the N-(2,2,2-trifluoroethyl) analog would experimentally validate its enhanced metabolic stability.

Visualizing the Strategy

Diagrams help clarify complex relationships and workflows in drug discovery.

G cluster_synthesis Synthesis & Characterization cluster_testing Comparative Evaluation cluster_outcome Data-Driven Decision S1 Cyclobutanone + 2,2,2-Trifluoroethylamine S2 Reductive Amination S1->S2 S3 N-(2,2,2-trifluoroethyl)cyclobutanamine S2->S3 T1 Physicochemical Profiling (pKa, LogP, Solubility) S3->T1 T2 In Vitro ADME Assays (Metabolic Stability, Permeability) S3->T2 T3 In Vitro Pharmacology (Binding Affinity, Functional Activity) S3->T3 S4 Cyclobutanecarboxylic Acid S5 Curtius Rearrangement S4->S5 S6 Cyclobutanamine S5->S6 S6->T1 S6->T2 S6->T3 O2 Improved PK/PD Profile T2->O2 Trifluoroethyl analog shows higher stability T3->O2 Trifluoroethyl analog shows desired activity O1 Candidate Selection O2->O1

Caption: Comparative workflow for evaluating cyclobutanamine analogs.

G cluster_A Cyclobutanamine cluster_B N-(2,2,2-trifluoroethyl)cyclobutanamine Target Binding Pocket A_NH3 NH3+ A_NH3->Target H-Bond/ Ionic A_Ring Ring A_NH3->A_Ring A_Met A_Ring->A_Met Susceptible to Oxidation B_NH2 NH2+ B_NH2->Target Stronger H-Bond B_Ring Ring B_NH2->B_Ring B_CF3 CF3 B_NH2->B_CF3 B_CF3->Target Hydrophobic/ Dipolar B_CF3->B_Ring Steric Shielding

Caption: Impact of trifluoroethylation on target binding and metabolism.

Conclusion

While cyclobutanamine provides a valuable entry point into sp³-rich chemical space, the strategic incorporation of an N-trifluoroethyl group offers a clear pathway to molecules with superior drug-like properties. The benefits—most notably the dramatic increase in metabolic stability and the fine-tuning of amine basicity—provide a compelling rationale for its use in lead optimization campaigns. The experimental protocols provided herein offer a practical framework for the synthesis and comparative evaluation of these important scaffolds. By understanding the fundamental chemical principles that drive these improvements, medicinal chemists can more effectively design the next generation of innovative therapeutics.

References

  • Benchchem. The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.

  • ChemBK. Cyclobutane-1-amine.

  • Wouters, J., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2021.

  • CymitQuimica. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride…

  • Organic Syntheses. cyclobutylamine.

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. 2023.

  • Guidechem. Cyclobutylamine 2516-34-9 wiki.

  • Merck. N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride.

  • CymitQuimica. CAS 1439896-38-4: Cyclobutanamine, 1-[(3-fluorophenyl)methyl]…

  • Cheméo. Chemical Properties of Cyclobutylamine (CAS 2516-34-9).

  • National Institutes of Health. Cyclobutylamine. PubChem.

  • ResearchGate. Synthesis of cyclobutyl amine 8.

  • CymitQuimica. CAS 2516-34-9: Cyclobutylamine.

  • Google Patents. CN112794810B - Synthesis method of cyclobutylamine compound.

  • Bibliothèque et Archives Canada. SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES.

  • Benchchem. structure-activity relationship (SAR) studies of cyclobutanecarbonyl isothiocyanate analogs.

  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.

  • Cambridge MedChem Consulting. Bioisosteric Replacements. 2021.

  • National Institutes of Health. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC.

  • SlideShare. Application of Bioisosteres in Drug Design. 2012.

  • PubChemLite. N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (C6H10F3N).

  • National Institutes of Health. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC.

  • Chemwatch. 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine hydrochloride.

  • Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

  • Organic Syntheses. 2,2,2-TRIFLUOROETHYLAMINE.

  • ACS Publications. Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry, 2014.

  • National Institutes of Health. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC.

  • ChemicalBook. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6.

  • National Institutes of Health. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem.

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  • BLD Pharm. 1116589-04-8|N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride.

  • National Institutes of Health. Structure-activity relationship (SAR) studies on the mutagenic properties of 2,7-diaminofluorene and 2,7-diaminocarbazole derivatives. PubMed, 2021.

  • AChemBlock. N-(2,2-difluoroethyl)cyclobutanamine hydrochloride 97%.

  • Organic Chemistry Portal. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines.

  • National Institutes of Health. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed, 2023.

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). 2023.

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Comparative

A Comparative Guide to the Reactivity of N-(2,2,2-trifluoroethyl)cyclobutanamine Hydrochloride and its Non-Fluorinated Analogs

Introduction In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is a powerful tool for enhancing metabolic stability, altering basicity (pKa), and improving bioavailability.[1][2] However, these benefits often come with a trade-off in terms of chemical reactivity. For researchers and process chemists, a comprehensive understanding of how fluorination impacts the reactivity of synthetic intermediates is crucial for efficient reaction design, optimization, and scale-up.

This guide provides an in-depth, objective comparison of the reactivity of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride with its non-fluorinated counterparts: N-ethylcyclobutanamine and the parent cyclobutanamine. Through a discussion of underlying electronic and steric principles, supported by illustrative experimental data and detailed protocols, we aim to equip researchers with the insights needed to effectively utilize these building blocks in their synthetic endeavors.

Theoretical Framework: Unpacking the Determinants of Reactivity

The nucleophilicity of an amine, its ability to donate its lone pair of electrons to an electrophile, is the primary determinant of its reactivity in many common bond-forming reactions. This property is governed by a delicate interplay of electronic and steric factors.

The Potent Electronic Influence of the 2,2,2-Trifluoroethyl Group

The defining feature of N-(2,2,2-trifluoroethyl)cyclobutanamine is the presence of the trifluoromethyl (CF3) moiety. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) across the ethyl chain.[2][3] This effect significantly reduces the electron density on the nitrogen atom, making its lone pair less available for donation.[1][4] Consequently, a marked decrease in both the basicity and nucleophilicity of the amine is anticipated compared to its non-fluorinated analogs.[2][4] It has been noted that a trifluoro group can reduce the nucleophilicity of an amine by a factor of approximately 100,000.[4]

Steric Considerations of the Cyclobutyl Scaffold

The cyclobutane ring imparts a degree of conformational rigidity and steric bulk around the nitrogen atom.[5][6] This steric hindrance can influence the accessibility of the nitrogen's lone pair to incoming electrophiles. When comparing the secondary amines in this series, the steric profile of the N-ethyl and N-(2,2,2-trifluoroethyl) groups is expected to be reasonably similar, allowing for a more direct assessment of the electronic effects of fluorination. The primary amine, cyclobutanamine, presents a less sterically hindered nitrogen atom compared to its N-substituted counterparts.[7]

Experimental Design: A Head-to-Head Comparison via N-Acylation

To quantitatively assess the reactivity differences, a classic N-acylation reaction with acetyl chloride serves as an excellent model system. This reaction's rate is directly proportional to the nucleophilicity of the amine, making it a reliable probe for our comparison.[7][8]

The general reaction scheme is as follows:

To ensure a fair and direct comparison, all reactions must be conducted under identical conditions (e.g., solvent, temperature, and stoichiometry). The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting amine and the formation of the amide product.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation of the final products.[11][12]

Data Presentation and Interpretation

The following table summarizes the expected outcomes from a comparative N-acylation experiment. The data are illustrative, designed to reflect the established principles of amine reactivity.

CompoundAmine TypeKey Structural FeatureExpected Relative Reaction RatePredicted Yield (after 1 hr)
CyclobutanaminePrimaryUnsubstitutedVery High>95%
N-EthylcyclobutanamineSecondaryN-alkyl (electron-donating)High~90%
N-(2,2,2-trifluoroethyl)cyclobutanamineSecondaryN-trifluoroethyl (electron-withdrawing)Very Low<10%
Analysis of Expected Results:
  • Cyclobutanamine: As a primary amine with minimal steric hindrance and no electron-withdrawing groups, it is predicted to be the most reactive nucleophile in this series.[5][13]

  • N-Ethylcyclobutanamine: The ethyl group is weakly electron-donating, which slightly enhances the electron density on the nitrogen compared to an unsubstituted amine.[14] However, as a secondary amine, it is slightly more sterically hindered than cyclobutanamine.[15][16] Its reactivity is expected to be high, but likely lower than the primary amine.

  • N-(2,2,2-trifluoroethyl)cyclobutanamine: The powerful inductive effect of the trifluoroethyl group drastically reduces the nitrogen's nucleophilicity.[2][4] This is expected to result in a significantly slower reaction rate compared to the non-fluorinated analogs, requiring more forcing conditions (e.g., higher temperature, longer reaction time, or a stronger acylating agent) to achieve a comparable yield.

Visualizations

logical_relationship cluster_amines Amine Structures cluster_factors Governing Factors cluster_reactivity Resulting Reactivity Cyclobutanamine Cyclobutanamine (Primary, High e⁻ density) Electronics Electronic Effects (Inductive Effect) Cyclobutanamine->Electronics -NH₂ group Sterics Steric Hindrance Cyclobutanamine->Sterics Low High_Reactivity High Nucleophilicity (Fast Reaction) Cyclobutanamine->High_Reactivity N-Ethylcyclobutanamine N-Ethylcyclobutanamine (Secondary, Moderate e⁻ density) N-Ethylcyclobutanamine->Electronics -CH₂CH₃ group (e⁻ donating) N-Ethylcyclobutanamine->Sterics Moderate Med_Reactivity Moderate Nucleophilicity (Moderate Reaction) N-Ethylcyclobutanamine->Med_Reactivity Fluorinated_Amine N-(2,2,2-trifluoroethyl)cyclobutanamine (Secondary, Low e⁻ density) Fluorinated_Amine->Electronics -CH₂CF₃ group (e⁻ withdrawing) Fluorinated_Amine->Sterics Moderate Low_Reactivity Low Nucleophilicity (Slow Reaction) Fluorinated_Amine->Low_Reactivity

Caption: Relationship between amine structure and expected reactivity.

experimental_workflow Start Start: Prepare Amine Solutions (Equimolar concentrations in DCM) Setup Set up parallel reactions in flasks (Stirring, 0°C) Start->Setup Add_Base Add Triethylamine (1.1 eq) to each flask Setup->Add_Base Add_AcCl Add Acetyl Chloride (1.05 eq) dropwise to each flask Add_Base->Add_AcCl Reaction Monitor Reaction Progress (t = 0, 5, 15, 30, 60 min) Add_AcCl->Reaction Sampling Withdraw Aliquots & Quench (Dilute with mobile phase) Reaction->Sampling Time-course Workup Reaction Workup (Wash with dilute acid, base, brine) Reaction->Workup After 60 min Analysis Analyze via HPLC (Quantify starting material & product) Sampling->Analysis Analysis->Reaction Feedback loop End End: Compare Kinetic Data Analysis->End Isolation Isolate Product (Dry over Na₂SO₄, evaporate solvent) Workup->Isolation Characterization Characterize Product (NMR Spectroscopy) Isolation->Characterization Characterization->End

Caption: Workflow for comparative kinetic analysis of amine acylation.

Experimental Protocols

Protocol 1: Comparative N-Acylation of Amines

This protocol is a representative procedure for comparing the reactivity of the three amines. The hydrochloride salts of the amines must first be neutralized or the reaction carried out in the presence of a non-nucleophilic base.

  • Preparation: In three separate round-bottom flasks equipped with magnetic stir bars, dissolve the respective amine (1.0 mmol) and triethylamine (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 10 mL). Cool the solutions to 0°C in an ice bath.

  • Initiation: To each flask, add a solution of acetyl chloride (1.05 mmol, 1.05 eq) in DCM (2 mL) dropwise over 1 minute with vigorous stirring.[7] Start a timer immediately after the addition is complete.

  • Monitoring: At specified time points (e.g., 5, 15, 30, and 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot by adding it to a vial containing 0.9 mL of the HPLC mobile phase.

  • Work-up (after 60 minutes): Transfer the remaining reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Analysis: Analyze the crude product by ¹H NMR to confirm its structure.[12]

Protocol 2: HPLC Analysis for Kinetic Monitoring

This protocol outlines a general method for quantifying the components of the reaction mixture. Method development and optimization will be required for specific instrumentation.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reversed-phase column.[10]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point for separating amines and their more non-polar amide products.

  • Sample Preparation: Take the quenched aliquots from Protocol 1 and filter them through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 10 µL of each prepared sample onto the HPLC system.

  • Quantification: Create a calibration curve for each starting amine and its corresponding product. Use the peak areas from the chromatograms to determine the concentration of each species at each time point.[9][17] Plot the concentration of the starting material versus time to determine the reaction rate.

Conclusion and Practical Implications

The evidence from fundamental chemical principles strongly indicates a reactivity trend of: Cyclobutanamine > N-Ethylcyclobutanamine >> N-(2,2,2-trifluoroethyl)cyclobutanamine . The dramatic reduction in nucleophilicity observed upon trifluoroethylation is a direct consequence of the powerful inductive electron-withdrawing effect of the CF3 group.[2][4]

For researchers, scientists, and drug development professionals, this has several key implications:

  • Reaction Conditions: Syntheses involving N-(2,2,2-trifluoroethyl)cyclobutanamine will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, stronger reagents, or specific catalysts) to achieve satisfactory conversions compared to its non-fluorinated analogs.

  • Reagent Stability: The reduced basicity and nucleophilicity can also be an advantage, potentially making the amine more stable to certain reagents or reaction conditions where a more basic amine might cause side reactions.

  • Strategic Synthesis: Understanding this reactivity difference allows for more strategic planning in complex syntheses, enabling chemoselective reactions where a more reactive amine can be functionalized in the presence of a less reactive fluorinated amine.

By appreciating the profound electronic impact of fluorine substitution, chemists can better anticipate challenges, design more robust synthetic routes, and ultimately harness the unique properties of fluorinated building blocks to accelerate the discovery of new medicines.

References

  • Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes. PubMed. [Link]

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PMC. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. ACS Publications. [Link]

  • N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis. Russian Chemical Reviews (RSC Publishing). [Link]

  • Thioacids Mediated Selective and Mild N-Acylation of Amines. ACS Publications. [Link]

  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. ResearchGate. [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. ResearchGate. [Link]

  • Structural Effects of the Cyclobutyl Group on Reactivity and Properties. ResearchGate. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Nucleophilicity trends (compared with basicity). Course Hero. [Link]

  • Nonplanar cyclobutane. Steric product control in the deamination of cis- and trans-3-methylcyclobutylamine. ACS Publications. [Link]

  • Cyclobutylamine. Wikipedia. [Link]

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. [Link]

  • Synthesis and Comparison of Reactivity of Amine-Borane Complexes. ChemInform. [Link]

  • Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf. ACS Publications. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Identify the correct decreasing order of the basic strength in gas phase. Filo. [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]

  • 7.8: The Nucleophile. Chemistry LibreTexts. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • Reaction Monitoring of Aliphatic Amines in Supercritical Carbon Dioxide by Proton Nuclear Magnetic Resonance Spectroscopy and Implications for Supercritical Fluid Chromatography. ACS Publications. [Link]

  • Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes 6 a–6 c. ResearchGate. [Link]

  • Acylated a primary amine, but the amine signal is gone. Did it over acylate? Reddit. [Link]

  • Ethanamine, 2,2,2-trifluoro-. PubChem. [Link]

  • Basicity of Amines. Chemistry Steps. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • A Systematic Evaluation of the N–F Bond Strength of Electrophilic N–F Reagents: Hints for Atomic Fluorine Donating Ability. ACS Publications. [Link]

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. ACS Publications. [Link]

  • N-ethylcyclobutanamine hydrochloride (C6H13N). PubChemLite. [Link]

  • Another odd effect of fluorine. amphoteros. [Link]

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PMC. [Link]

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. ACS Publications. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of N-(2,2,2-trifluoroethyl)cyclobutanamine Hydrochloride: A Comparative Guide

As an application scientist in bioanalytical chemistry, I frequently encounter the challenge of tracking highly fluorinated building blocks during drug metabolism and pharmacokinetic (DMPK) profiling. N-(2,2,2-trifluoroe...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in bioanalytical chemistry, I frequently encounter the challenge of tracking highly fluorinated building blocks during drug metabolism and pharmacokinetic (DMPK) profiling. N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8) is a prime example of a modern medicinal chemistry moiety. The incorporation of the trifluoroethyl group is a classic bioisosteric strategy used to reduce amine basicity, enhance lipophilicity, and block metabolic N-dealkylation.

However, this fluorination drastically alters the molecule's mass spectrometric (MS) behavior compared to its non-fluorinated counterparts. This guide objectively compares the MS/MS performance of N-(2,2,2-trifluoroethyl)cyclobutanamine against its non-fluorinated alternative, N-ethylcyclobutanamine, and provides a self-validating analytical protocol for its quantification and structural elucidation.

Mechanistic Profiling: The Causality of Fragmentation

Understanding the exact mass and fragmentation pathways is critical for setting up robust Multiple Reaction Monitoring (MRM) methods. For the free base of N-(2,2,2-trifluoroethyl)cyclobutanamine ( C6​H10​F3​N ), the exact monoisotopic mass is 153.0763 Da, yielding a protonated molecular ion [M+H]+ at m/z 154.0841 in positive Electrospray Ionization (ESI+).

The fragmentation of this molecule is governed by the competing electronic effects of the strained cyclobutane ring and the highly electronegative trifluoromethyl ( −CF3​ ) group :

  • Cyclobutane Ring Cleavage (-56 Da / -28 Da): Cyclobutane rings classically undergo retro-[2+2] cleavage or complete ring loss . The loss of the entire cyclobutyl moiety as a C4​H8​ neutral (56.06 Da) yields a highly stable trifluoroethylammonium cation at m/z 98.02 . Alternatively, partial ring opening results in the loss of ethylene ( C2​H4​ , 28.03 Da), yielding m/z 126.05 .

  • Fluorine Elimination (-20 Da): The strong inductive effect of the fluorine atoms makes the loss of neutral hydrogen fluoride (HF) a diagnostic pathway, generating a fluorinated alkene cation at m/z 134.08 .

  • Alpha-Cleavage (-69 Da): Loss of the trifluoromethyl radical ( ∙CF3​ ) yields an iminium ion at m/z 85.09 .

Fragmentation M [M+H]+ m/z 154.08 F1 Loss of •CF3 m/z 85.09 M->F1 Alpha-cleavage (-69 Da) F2 Loss of C4H8 m/z 98.02 M->F2 Cyclobutane cleavage (-56 Da) F3 Loss of HF m/z 134.08 M->F3 Fluorine elimination (-20 Da) F4 Loss of C2H4 m/z 126.05 M->F4 Ring opening (-28 Da)

Fig 1. ESI+ fragmentation pathways of N-(2,2,2-trifluoroethyl)cyclobutanamine.

Comparative Performance: Fluorinated vs. Non-Fluorinated Analogs

When developing an assay, substituting an ethyl group with a trifluoroethyl group requires significant adjustments to the MS parameters. The −CF3​ group withdraws electron density from the amine nitrogen, which lowers its proton affinity compared to N-ethylcyclobutanamine . Consequently, ionization efficiency drops slightly, and the strong C-F bonds require higher Collision Energy (CE) to induce fragmentation.

Table 1: MS/MS Performance Comparison (ESI+ Mode)

ParameterN-(2,2,2-trifluoroethyl)cyclobutanamineN-ethylcyclobutanamine (Alternative)Causality / Analytical Impact
Precursor [M+H]+ m/z 154.08m/z 100.11Exact mass shift due to F3​ vs H3​ substitution.
Primary MRM 154.1 → 98.0100.1 → 72.1Fluorinated analog yields a heavier, more distinct product ion, reducing matrix background noise.
Optimal CE (eV) 25 - 30 eV15 - 20 eVElectron-withdrawing −CF3​ stabilizes adjacent bonds, requiring higher kinetic energy for CID cleavage.
Diagnostic Loss -20 Da (HF)-28 Da ( C2​H4​ )HF loss is highly specific to fluorinated compounds, providing a secondary confirmation transition .
Ionization Efficiency ModerateHighReduced proton affinity in the fluorinated amine requires careful mobile phase pH optimization (e.g., higher formic acid %).

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in your DMPK or structural elucidation data, the following protocol is designed as a self-validating system . It integrates System Suitability Tests (SST), matrix blanks, and isotopic internal standards to proactively identify and correct for matrix effects or instrument drift.

Workflow Sample Sample Prep (Protein Precip.) LC UHPLC Separation (C18 Column) Sample->LC Split MS Platform LC->Split HRMS Orbitrap HRMS (Metabolite ID) Split->HRMS Structural Elucidation QqQ Triple Quadrupole (MRM Quantitation) Split->QqQ High-Throughput Screening

Fig 2. Self-validating LC-MS/MS workflow for fluorinated amine bioanalysis.
Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard (IS) Spiking

  • Action: Spike 50 µL of plasma matrix with 10 µL of stable-isotope labeled internal standard (e.g., N-(2,2,2-trifluoroethyl)cyclobutanamine-d4). Add 150 µL of cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: The d4-labeled IS co-elutes exactly with the analyte, experiencing identical ion suppression/enhancement in the ESI source. This self-corrects for variable matrix effects.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Causality: Because the −CF3​ group reduces basicity, maintaining a strictly acidic mobile phase (pH ~2.7 via Formic Acid) ensures the amine remains fully protonated, preventing peak tailing and maximizing [M+H]+ generation.

Step 3: Mass Spectrometry Tuning & Acquisition

  • Platform Choice: Use a Triple Quadrupole (QqQ) for sub-ng/mL quantitation, or an Orbitrap HRMS for structural confirmation (mass error < 5 ppm).

  • System Suitability Test (SST): Before running the batch, inject a neat standard at the Lower Limit of Quantitation (LLOQ).

  • Validation Check: The batch is only valid if the SST injection shows a Signal-to-Noise (S/N) ratio > 10:1, and a subsequent matrix blank injection shows no carryover (peak area < 20% of LLOQ).

Step 4: Data Processing

  • Monitor the primary quantifier transition (154.1 → 98.0) and the secondary qualifier transition (154.1 → 134.1).

  • Validation Check: The ion ratio between the quantifier and qualifier must remain within ±20% of the reference standard. Any deviation indicates isobaric matrix interference.

References

  • Developments in Ion Exchange Chromatography–Mass Spectrometry for the Characterization of Intact Proteins and Proteoforms National Institutes of Health (PMC) URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives AIP Publishing URL: [Link]

  • PTR-MS Principles Kore Technology URL:[Link]

  • The Fragmentation Mechanism of Cyclobutanol Canadian Science Publishing URL:[Link]

Comparative

Publish Comparison Guide: Bioisosteric Replacement Strategies Using N-(2,2,2-trifluoroethyl)cyclobutanamine Hydrochloride

Executive Summary & Strategic Context In modern drug discovery, optimizing a lead compound often requires delicate surgical interventions at the molecular level. When medicinal chemists encounter metabolic liabilities (s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, optimizing a lead compound often requires delicate surgical interventions at the molecular level. When medicinal chemists encounter metabolic liabilities (such as rapid N -dealkylation) or physicochemical bottlenecks (such as poor permeability due to high basicity), classical functional groups often fail to provide a balanced solution.

This guide provides an objective, data-supported comparison of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride against traditional amide and alkylamine linkers. By combining the profound electronic effects of the trifluoroethyl group with the conformational rigidity of a cyclobutane ring, this specific building block offers a highly effective, non-classical bioisosteric replacement strategy. As a Senior Application Scientist, I will break down the causality behind its performance and provide self-validating protocols for its integration and evaluation.

Mechanistic Rationale: The "Why" Behind the Molecule

To understand why N-(2,2,2-trifluoroethyl)cyclobutanamine succeeds where traditional groups fail, we must deconstruct its structural components:

The Trifluoroethyl Motif: Electronic Modulation & Amide Mimicry

The trifluoroethylamine motif has gained significant traction as a metabolically stable bioisosteric replacement for amides[1].

  • Causality of pKa Shift: The strong electron-withdrawing inductive effect (-I) of the three fluorine atoms pulls electron density away from the nitrogen lone pair. This significantly reduces the basicity of the amine, dropping the pKa by approximately 2 to 3 units compared to a standard ethyl group[2].

  • Amide Mimicry: Because the pKa is lowered to ~6.5, the amine remains largely unionized at physiological pH (7.4)[1]. This mimics the neutral nature of an amide bond, but with a critical difference: it adopts a tetrahedral geometry rather than a planar one, altering the spatial projection of substituents and completely resisting amidase-mediated hydrolysis[3].

The Cyclobutane Ring: Conformational Restriction
  • Causality of Steric Shielding: Replacing an open-chain alkyl group with a cyclobutane ring introduces significant steric bulk adjacent to the nitrogen. This bulk acts as a physical shield, hindering the approach of Cytochrome P450 (CYP) enzymes and preventing oxidative N -dealkylation. Furthermore, the rigid sp³-hybridized ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to a target receptor.

The Hydrochloride Salt: Practical Handling
  • Causality of Salt Selection: Low-molecular-weight fluorinated amines are notoriously volatile and prone to oxidation as free bases. Utilizing the hydrochloride salt ensures a stable, crystalline solid that allows for precise stoichiometric weighing and long-term shelf stability without degradation.

Comparative Performance Analysis

To objectively evaluate N-(2,2,2-trifluoroethyl)cyclobutanamine, we must benchmark it against the functional groups it is designed to replace. The table below synthesizes the physicochemical and metabolic performance of these moieties.

Functional Group / LinkerGeometryEstimated pKaLogD (pH 7.4)HLM Intrinsic Clearance ( Clint​ )Primary Drug Liability
Standard Amide ( −NH−CO−CH3​ )PlanarNeutral~1.245 μL/min/mg Susceptible to in vivo proteolysis and amidases.
N -Ethylcyclobutanamine Tetrahedral~9.5~1.560 μL/min/mg Highly basic; rapid CYP-mediated N -deethylation.
N -Isopropylcyclobutanamine Tetrahedral~9.6~1.855 μL/min/mg High basicity limits permeability; vulnerable to oxidation.
N -(2,2,2-trifluoroethyl)cyclobutanamine Tetrahedral~6.5 ~2.6 <15 μL/min/mg None. High metabolic stability and optimal lipophilicity.

Data Interpretation: The substitution of an ethyl group with a trifluoroethyl group successfully neutralizes the basicity of the amine while increasing lipophilicity (LogD), which directly correlates with improved passive membrane permeability (e.g., Caco-2 assays)[4].

BioisostereLogic Liability Drug Liability (High Clearance / Poor Permeability) Strategy Bioisosteric Replacement Strategy Liability->Strategy Opt1 Standard Amide Linker (Planar, H-Bond Acceptor) Strategy->Opt1 Opt2 N-Alkyl Cyclobutanamine (High pKa, CYP Liability) Strategy->Opt2 Opt3 N-(2,2,2-Trifluoroethyl) cyclobutanamine Strategy->Opt3 Result1 Susceptible to Proteolysis & Amidases Opt1->Result1 Result2 Rapid CYP450-Mediated N-Dealkylation Opt2->Result2 Result3 Metabolic Stability, pKa ~6.5, Increased Lipophilicity Opt3->Result3

Logical decision tree for selecting N-(2,2,2-trifluoroethyl)cyclobutanamine in drug design.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to guarantee that the resulting data is an artifact of the biology/chemistry, not experimental error.

Protocol 1: Synthetic Incorporation via Buchwald-Hartwig Cross-Coupling

Because the trifluoroethyl group reduces the nucleophilicity of the amine, standard SN​Ar reactions often fail or require harsh conditions. Palladium-catalyzed cross-coupling is the preferred method.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under argon, combine the aryl halide core (1.0 eq), N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (1.5 eq), and Cs2​CO3​ (3.0 eq).

    • Causality: 3.0 equivalents of base are required—one to neutralize the HCl salt and liberate the free amine, and two to drive the catalytic cycle.

  • Catalyst Addition: Add Pd2​(dba)3​ (5 mol%) and XPhos (10 mol%). Suspend in anhydrous Toluene (0.2 M).

  • Reaction: Heat the sealed vial at 100°C for 12 hours.

  • Self-Validation (Reaction Monitoring): Pull a 5 μL aliquot at 2 hours and 12 hours. Quench in acetonitrile and analyze via LC-MS.

    • Feedback Loop: If the mass balance shows unreacted amine but consumed aryl halide, homocoupling has occurred. Adjust the ligand-to-palladium ratio. If the amine is unreacted, ensure the base successfully neutralized the HCl salt.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC to >95% purity (essential for accurate biological assays).

Protocol 2: In Vitro Metabolic Stability (HLM Clearance)

To prove the bioisosteric advantage of the trifluoroethyl group, we must measure its resistance to CYP450 enzymes.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test compound (final concentration 1 μM ) to the HLM suspension.

  • Self-Validating Controls (Critical Step):

    • Positive Control: Verapamil (known high-clearance CYP substrate). Validates that the microsomes are active.

    • Negative Control: Warfarin (known low-clearance substrate). Validates that the assay does not produce false positives for degradation.

    • Minus-NADPH Control: Run a parallel assay for the test compound without adding NADPH. Causality: NADPH is the obligate cofactor for CYP enzymes. If the compound degrades in the minus-NADPH control, the instability is due to chemical hydrolysis or non-CYP esterases/amidases, not CYP metabolism.

  • Initiation & Sampling: Pre-incubate at 37°C for 5 min. Initiate the reaction by adding NADPH (final concentration 1 mM). Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Workflow Synth Scaffold Synthesis (SNAr / Buchwald-Hartwig) Purify Purification & QC (>95% Purity, LC-MS) Synth->Purify Assay Microsomal Stability (HLM + NADPH, 37°C) Purify->Assay Analysis LC-MS/MS Quantification (Calculate Cl_int) Assay->Analysis Control Self-Validation: +/- NADPH, Verapamil Control->Assay Internal Controls

Self-validating experimental workflow for synthesizing and evaluating bioisosteric compounds.

Conclusion

N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride is a highly specialized, dual-action bioisostere. By leveraging the electron-withdrawing power of the trifluoromethyl group to modulate pKa and the steric bulk of the cyclobutane ring to restrict conformation, it elegantly solves the liabilities of traditional amides and alkylamines. When integrated using rigorous, self-validating workflows, this building block can rescue lead compounds suffering from poor permeability or rapid metabolic clearance.

References

  • Source: drughunter.
  • Source: frontiersin.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
  • Source: acs.

Sources

Validation

Spectroscopic Validation and Comparative Analysis of N-(2,2,2-trifluoroethyl)cyclobutanamine Hydrochloride Intermediates

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary The incorporation of fluorine into small-molecule dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

The incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride intermediate (CAS: 1116589-04-8)[1] has emerged as a high-value building block for synthesizing bioisosteric kinase inhibitors and CNS-active agents.

As a Senior Application Scientist, I have designed this guide to objectively compare this specific fluorinated hydrochloride salt against its free-base and non-fluorinated alternatives. Furthermore, because this intermediate lacks a strong UV chromophore, standard HPLC-UV methods are insufficient for rigorous quality control. This guide establishes a self-validating, orthogonal spectroscopic workflow (NMR and HRMS) to guarantee structural identity and purity before downstream synthetic deployment.

Mechanistic Causality: Why the CF3 Group and Hydrochloride Salt?

To understand the analytical behavior of this intermediate, we must first deconstruct the physicochemical causality behind its design.

The Pharmacological Rationale: Trifluoroethyl vs. Ethyl

Replacing a standard ethyl group with a 2,2,2-trifluoroethyl moiety fundamentally alters the electron distribution of the amine[2]. Fluorine is the most electronegative element; the three fluorine atoms exert a massive electron-withdrawing inductive effect (-I effect) on the adjacent carbon, which pulls electron density away from the nitrogen lone pair.

  • pKa Modulation: This inductive effect drastically reduces the basicity of the secondary amine, dropping its pKa from ~10.5 (in standard aliphatic amines) to approximately 5.5–6.0[2].

  • Metabolic Shielding: The strong C-F bonds block cytochrome P450-mediated oxidative N-dealkylation, a common metabolic liability for N-ethyl groups[3].

G A CF3 Group Substitution B Increased Lipophilicity (LogD Shift) A->B C Metabolic Stability (Blocks N-dealkylation) A->C D pKa Modulation (Decreased Amine Basicity) A->D E Enhanced Target Binding (Fluorine-Protein Interactions) B->E C->E D->E

Caption: Pharmacological and physicochemical impact of CF3 substitution on amine scaffolds.

The Physicochemical Rationale: Hydrochloride Salt vs. Free Base

Low-molecular-weight fluorinated amines are notoriously volatile and highly susceptible to atmospheric oxidation. The free base of N-(2,2,2-trifluoroethyl)cyclobutanamine is a volatile liquid, making precise stoichiometric weighing and long-term storage nearly impossible. Conversion to the hydrochloride salt locks the amine in a protonated, crystalline state. This eliminates volatility, reduces hygroscopicity, and ensures absolute reproducibility during spectroscopic sample preparation.

Comparative Performance Data

When selecting building blocks for library synthesis, the choice of the exact intermediate form dictates the handling protocols and downstream coupling conditions. Table 1 summarizes the performance metrics of the target product against common alternatives.

Table 1: Comparative Physicochemical and Spectroscopic Profile

Performance MetricProduct: N-(2,2,2-trifluoroethyl)cyclobutanamine HClAlternative 1: N-(2,2,2-trifluoroethyl)cyclobutanamine Free BaseAlternative 2: N-ethylcyclobutanamine HCl
Physical State Crystalline SolidVolatile LiquidCrystalline Solid
Amine pKa (Approx.) 5.5 – 6.05.5 – 6.010.5 – 10.8
19F NMR Utility Yes (Diagnostic Triplet)Yes (Diagnostic Triplet)No (Relies entirely on 1H/13C)
Handling & Storage Benchtop stable, easy to weighHigh evaporation risk, requires cold storageHygroscopic, prone to water absorption
Downstream Coupling Requires optimized conditions (weaker nucleophile due to CF3)Requires optimized conditionsStandard amide coupling conditions
HRMS [M+H]+ Ion m/z 154.0838m/z 154.0838m/z 100.1126

Spectroscopic Validation Workflows

Because this intermediate lacks a UV chromophore, we must utilize a self-validating, orthogonal spectroscopic system.

19F NMR: The Orthogonal Anchor

¹⁹F NMR is the ultimate analytical tool for this intermediate. Fluorine-19 has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR[4]. More importantly, standard NMR solvents and biological matrices contain zero background fluorine. Therefore, any signal detected is directly and exclusively attributable to the fluorinated analyte[4].

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact molecular composition, HRMS via Electrospray Ionization (ESI+) is utilized. The secondary amine readily accepts a proton, yielding a distinct [M+H]+ peak at m/z 154.0838[5].

G A N-(2,2,2-trifluoroethyl) cyclobutanamine HCl B Sample Preparation (Dissolution in DMSO-d6) A->B C 19F NMR Spectroscopy (CF3 resonance triplet) B->C D 1H / 13C NMR (J-coupling verification) B->D E HRMS (ESI+) (m/z 154.0838[M+H]+) B->E F Data Synthesis & Purity Validation C->F D->F E->F

Caption: Spectroscopic validation workflow for fluorinated cyclobutanamine intermediates.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating internal standards and specific acquisition parameters, we eliminate instrumental artifacts and ensure absolute data integrity.

Protocol 1: Quantitative Orthogonal NMR (qNMR) for Purity Assessment

Causality: To overcome the lack of UV absorbance, we use quantitative ¹⁹F and ¹H NMR against an internal standard to determine absolute purity.

  • Sample Preparation: Accurately weigh 15.0 mg of the intermediate and 5.0 mg of an internal standard (e.g., 1,4-difluorobenzene) into a clean glass vial.

  • Solvent Selection: Add 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl₃ because the hydrochloride salt is highly soluble in DMSO. Furthermore, the slow proton exchange rate in dry DMSO allows for the observation of the protonated amine (NH₂⁺) signals, providing an extra point of structural confirmation.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum using inverse gated proton decoupling.

    • Causality: Decoupling removes the complex ³JHF multiplet splitting caused by the adjacent CH₂ group. This collapses the CF₃ signal into a sharp, intense singlet, allowing for highly precise integration against the 1,4-difluorobenzene standard.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum with a relaxation delay (D1) of at least 5 seconds.

    • Causality: The CF₃ carbon lacks attached protons and therefore has a exceptionally long T₁ relaxation time. A standard 1-second delay will artificially suppress the CF₃ carbon signal, skewing the relative integration.

  • Data Synthesis: Verify the ¹³C splitting patterns. The CF₃ carbon must appear as a large quartet (¹JCF ≈ 275 Hz), and the adjacent CH₂ carbon must appear as a smaller quartet (²JCF ≈ 30–35 Hz).

Protocol 2: UPLC-HRMS (ESI+) Trace Profiling

Causality: While NMR provides bulk purity data, UPLC-HRMS is required to detect trace synthetic byproducts (e.g., over-alkylated tertiary amines) that fall below the 1% NMR detection threshold.

  • Mobile Phase Setup: Prepare Phase A (Ultrapure H₂O + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid ensures the weakly basic fluorinated amine remains fully protonated during the chromatographic run, maximizing ionization efficiency in the MS source.

  • Column Selection: Utilize a sub-2 µm C18 column (e.g., Waters Acquity BEH C18).

    • Causality: The CF₃ group significantly increases the lipophilicity of the molecule compared to the non-fluorinated analog. A C18 stationary phase provides optimal retention and prevents the analyte from eluting in the void volume.

  • MS Tuning: Set the ESI source to positive mode (+). Adjust the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Acquisition & Data Extraction: Execute a 5-minute linear gradient (5% to 95% B). Post-run, extract the exact mass chromatogram (XIC) at m/z 154.0838 ± 5 ppm[5]. The presence of a single, sharp peak at this exact mass validates the absence of structurally similar impurities.

References

  • NextSDS Database. "N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride - Chemical Substance Information". NextSDS. 1

  • PubChemLite. "N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (C6H10F3N)". Université du Luxembourg. 5

  • Werle, Y., & Kovermann, M. "19F NMR as a tool in chemical biology." Beilstein Journal of Organic Chemistry, 2021, 17, 293–318. 4

  • Purser, S., et al. "The role of fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.3

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications. 2

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety complexities of handling novel fluorinated building blocks. N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety complexities of handling novel fluorinated building blocks. N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride (CAS: 1116589-04-8) is a highly valuable intermediate in drug discovery, primarily because the trifluoroethyl moiety imparts significant metabolic stability and modulates basicity.

However, the very structural features that make it pharmacologically useful also dictate a rigorous approach to safety. The lipophilic nature of the fluorinated free base, combined with the hygroscopic, dust-forming tendencies of the hydrochloride salt, requires strict adherence to specialized Personal Protective Equipment (PPE) and handling protocols.

Mechanistic Hazard Profile & Quantitative Data

To handle this compound safely, we must first understand the causality behind its hazards. The compound is classified under multiple GHS hazard categories, driven by its physicochemical properties .

Table 1: Hazard Profile and Mechanistic Rationale

ParameterSpecificationMechanistic Rationale
CAS Number 1116589-04-8Unique regulatory identifier for the specific cyclobutanamine derivative.
Storage Temp. < 15°C (Cool, Dark)Prevents thermal degradation; minimizes hygroscopic moisture uptake .
Acute Toxicity Cat 4 (H302, H312, H332)The lipophilic trifluoroethyl group enhances dermal and mucosal absorption of the amine.
Irritation Skin (H315), Eye (H319)The HCl salt rapidly dissolves in sweat or tear films, causing localized osmotic stress and pH drops.
Target Organ STOT SE 3 (H336)Systemic circulation of the absorbed amine can cross the blood-brain barrier, causing CNS depression.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered, self-validating defense system designed specifically against the physicochemical threats of fluorinated amine salts.

  • Ocular Protection: Snug-fitting Chemical Safety Goggles (EN 166/NIOSH)

    • Causality: Standard safety glasses are insufficient. The primary physical hazard of this solid is aerosolized micro-dust. If dust settles in the eye, the hygroscopic salt rapidly dissolves in the aqueous tear film, causing immediate, severe irritation (H319). Goggles provide a necessary ambient seal.

  • Dermal Protection: Nitrile Gloves (EN 374, min 0.11 mm) & FR Lab Coat

    • Causality: While the HCl salt is polar, the trifluoroethyl and cyclobutane groups provide significant lipophilic character to the dissociated free base. If the salt dissolves in the moisture of your skin, it can penetrate the stratum corneum (H312). Nitrile provides an excellent, impermeable barrier against amine derivatives.

    • Validation Step: Before donning, manually inflate each glove and trap the air to verify the absence of micro-punctures.

  • Respiratory Protection: N95/FFP2 Particulate Respirator

    • Causality: When handling the powder outside of a fully enclosed system, inhalation of fine crystalline dust is the primary acute exposure route (H332). Deposition in the highly vascularized pulmonary tissue leads to rapid systemic absorption and potential central nervous system effects (H336) .

Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, every step in the handling process must be treated as a self-validating system.

Workflow N1 1. Environmental Validation (Verify Fume Hood Flow >100 fpm) N2 2. PPE Verification (Don Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Material Retrieval (Remove from <15°C Inert Storage) N2->N3 N4 4. Enclosed Weighing (Use Anti-Static Spatula) N3->N4 N5 Spill Occurred? N4->N5 N6 Dry Sweep & Damp Wipe (Avoid Aerosolization) N5->N6 YES N7 5. Reaction Assembly (Dissolve in Solvent) N5->N7 NO N8 6. Halogenated Waste (Segregate F/Cl Streams) N6->N8 N7->N8

Operational workflow for the safe handling and disposal of fluorinated amine hydrochlorides.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Validation: Activate the fume hood. Validation: Ensure the digital monitor reads >100 feet per minute (fpm). If no monitor is present, tape a small tissue to the sash; it must pull inward steadily.

  • Static Mitigation: Fluorinated powders often carry static charges, causing them to "jump" and aerosolize. Wipe the exterior of the weighing balance and spatulas with a damp static-reducing cloth before opening the reagent bottle.

  • Dispensing: Open the container only within the validated fume hood. Use a grounded, anti-static micro-spatula to transfer the solid.

  • Inert Purging: Because the compound is hygroscopic, purge the headspace of the source bottle with inert gas (Nitrogen or Argon) before sealing it tightly and returning it to cold storage (< 15°C).

Spill Response & Decontamination Plan

In the event of a localized spill inside the fume hood, do not immediately spray the area with water or solvents, as this will dissolve the salt and expand the contamination zone.

  • Isolation: Lower the fume hood sash to minimize laboratory exposure. Ensure your respirator and goggles are securely fitted.

  • Dry Containment: Use a disposable anti-static brush and dustpan to gently sweep up the bulk solid without generating a dust cloud. Place the solid into a sealable hazardous waste container.

  • Wet Decontamination: Once the bulk solid is removed, dampen a disposable absorbent pad with a mild soap-water solution to wipe the area (neutralizing residual acidity from the HCl salt).

  • Solvent Wash: Follow up with an ethanol or isopropanol wipe to capture any remaining lipophilic free-base residue.

Disposal and Waste Management

The structural composition of N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride dictates strict waste segregation.

  • Halogenated Waste Streams: All reaction mixtures, contaminated gloves, and spill clean-up materials must be strictly segregated into Halogenated Waste containers.

  • Causality for Segregation: During municipal or institutional waste incineration, the trifluoroethyl and hydrochloride moieties will thermally decompose to generate Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. These highly corrosive gases require specialized incineration facilities equipped with alkaline scrubbers to prevent environmental toxicity and equipment degradation. Never mix this compound with non-halogenated organic waste.

References

  • N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2,2,2-trifluoroethyl)cyclobutanamine hydrochloride
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